Product packaging for 5-(6-Chloronicotinoyl)-2-furoic acid(Cat. No.:CAS No. 914203-44-4)

5-(6-Chloronicotinoyl)-2-furoic acid

Cat. No.: B1359351
CAS No.: 914203-44-4
M. Wt: 251.62 g/mol
InChI Key: AUZVJPFZBBPWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(6-Chloronicotinoyl)-2-furoic acid is a useful research compound. Its molecular formula is C11H6ClNO4 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClNO4 B1359351 5-(6-Chloronicotinoyl)-2-furoic acid CAS No. 914203-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(6-chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZVJPFZBBPWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641817
Record name 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-44-4
Record name 5-[(6-Chloro-3-pyridinyl)carbonyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914203-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties of 5-(6-Chloronicotinoyl)-2-furoic acid, a compound of interest for its structural relation to biologically active molecules. This document includes tabulated physicochemical data, generalized experimental protocols for its synthesis and analysis, and a discussion of its potential mechanism of action based on its structural motifs.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid and a chloropyridinyl ketone group. Its key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueCitation(s)
IUPAC Name 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoic acid[1]
CAS Number 914203-44-4[1]
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.63 g/mol [1]
Physical Form Tan solid[1]
Purity ≥97%[1]
Boiling Point 496.6°C at 760 mmHg
Flash Point 254.2°C
Refractive Index 1.609
InChI 1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16)[1]
InChIKey AUZVJPFZBBPWSR-UHFFFAOYSA-N[1]
SMILES c1cc(ncc1C(=O)c2ccc(o2)C(=O)O)Cl
H-Bond Acceptors 5
H-Bond Donors 1

Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for specific laboratory conditions.

2.1. Generalized Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable furan ester and a chloropyridine boronic acid.

G cluster_0 Step 1: Acyl Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis (Saponification) A Methyl 5-(chlorocarbonyl)-2-furoate + (6-chloropyridin-3-yl)boronic acid B Add Pd Catalyst (e.g., Pd(PPh3)4) & Base (e.g., Cs2CO3) in Anhydrous Toluene A->B C Heat Reaction Mixture (e.g., 80-100°C) under Inert Atmosphere B->C D Reaction Workup: Filter, Extract with Organic Solvent, Dry and Concentrate C->D E Purification by Column Chromatography (Silica Gel) D->E F Intermediate Product: Methyl 5-(6-chloronicotinoyl)-2-furoate E->F G Dissolve Intermediate Ester in THF/Methanol F->G Proceed to Hydrolysis H Add Aqueous Base (e.g., NaOH or LiOH) and Heat to Reflux G->H I Cool Reaction Mixture and Acidify with Strong Acid (e.g., HCl) H->I J Collect Precipitate by Filtration I->J K Wash with Cold Water and Dry J->K L Final Product: This compound K->L

Generalized workflow for the synthesis of this compound.

2.1.1. Step 1: Acyl Suzuki-Miyaura Cross-Coupling

This reaction couples an acyl chloride with an organoboron compound to form a ketone.[2][3]

  • Reactants:

    • Methyl 5-(chlorocarbonyl)-2-furoate (1.0 eq)

    • (6-chloropyridin-3-yl)boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid, base, and palladium catalyst.

    • Add the anhydrous solvent, followed by the methyl 5-(chlorocarbonyl)-2-furoate.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude residue is purified by flash column chromatography on silica gel to yield the intermediate ester, methyl 5-(6-chloronicotinoyl)-2-furoate.

2.1.2. Step 2: Base-Catalyzed Ester Hydrolysis (Saponification)

The final step is the conversion of the methyl ester to the carboxylic acid.[4][5][6]

  • Reactants:

    • Methyl 5-(6-chloronicotinoyl)-2-furoate (1.0 eq)

    • Aqueous base (e.g., 1M NaOH or LiOH)

    • Co-solvent (e.g., Methanol, Ethanol, or THF)

    • Strong acid for workup (e.g., 1M HCl)

  • Procedure:

    • Dissolve the intermediate ester in a suitable co-solvent (e.g., a 3:1 mixture of THF and water).

    • Add an excess of the aqueous base (e.g., 2-3 eq of LiOH).

    • Heat the mixture to reflux (typically 60-80°C) and stir for 1-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with a strong acid.

    • The resulting precipitate (the final product) is collected by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum to yield pure this compound.

2.2. Generalized Analytical Protocol: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final compound.

  • Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7][8]

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor between 254 nm and 280 nm, where the aromatic and carbonyl chromophores are expected to absorb.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Potential Biological Activity and Signaling Pathway

Disclaimer: The biological activity of this compound has not been explicitly characterized in the available literature. The following discussion is based on the structural similarity of its "6-chloronicotinoyl" moiety to the neonicotinoid class of insecticides.

The 6-chloropyridinyl group is the core pharmacophore of several major neonicotinoid insecticides, such as imidacloprid and acetamiprid. These compounds are known to act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[9] The binding of neonicotinoids to these receptors leads to the persistent and irreversible opening of the ion channel.[10]

This sustained activation causes an initial overstimulation of neurons, followed by a complete blockage of nerve signal propagation, leading to paralysis and death of the insect.[9][10] Neonicotinoids exhibit selective toxicity towards insects because they bind with much higher affinity to insect nAChRs than to mammalian nAChRs.[9][11]

Given this structural relationship, it is plausible that this compound could interact with nAChRs. However, its actual effect—whether as an agonist, partial agonist, or antagonist—would require experimental validation.

G Compound Neonicotinoid-like Compound (e.g., this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) on Postsynaptic Membrane Compound->nAChR Binds as Agonist IonChannel Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) nAChR->IonChannel Causes Persistent Activation Depolarization Sustained Membrane Depolarization IonChannel->Depolarization Leads to Overstimulation Neuronal Overstimulation (Initial Spontaneous Firing) Depolarization->Overstimulation Results in Blockage Blockage of Nerve Impulse Propagation Overstimulation->Blockage Followed by Paralysis Paralysis and Death of Insect Blockage->Paralysis Causes

Potential signaling pathway based on the neonicotinoid mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-(6-Chloronicotinoyl)-2-furoic acid, a molecule of interest in pharmaceutical and agrochemical research. The synthesis involves a multi-step process, beginning with the preparation of key precursors, 2-furoic acid and 6-chloronicotinic acid derivatives, followed by a crucial coupling reaction and final modification. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound can be logically approached through a convergent strategy. This involves the independent synthesis of two key building blocks: a reactive derivative of 2-furoic acid and 6-chloronicotinoyl chloride. These intermediates are then coupled via a Friedel-Crafts acylation reaction to form the central ketone linkage. A final hydrolysis step may be necessary depending on the nature of the 2-furoic acid derivative used.

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the efficient preparation of two key intermediates: a protected 2-furoic acid derivative and 6-chloronicotinoyl chloride.

Preparation of Methyl 2-furoate (Furan Precursor)

To prevent undesirable side reactions during the Friedel-Crafts acylation, the carboxylic acid functionality of 2-furoic acid is protected as a methyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-furoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation.

ParameterValue
Starting Material 2-Furoic Acid
Reagents Methanol, Sulfuric Acid
Reaction Time 4-6 hours
Typical Yield >90%
Preparation of 6-Chloronicotinoyl Chloride (Pyridine Precursor)

6-Chloronicotinoyl chloride is the acylating agent in the subsequent Friedel-Crafts reaction. It can be synthesized from 6-chloronicotinic acid.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: Suspend 6-chloronicotinic acid in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Gently reflux the mixture until the solid dissolves and gas evolution ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-chloronicotinoyl chloride, which can often be used in the next step without further purification.

ParameterValue
Starting Material 6-Chloronicotinic Acid
Reagents Thionyl Chloride, DMF (cat.)
Reaction Time 2-3 hours
Typical Yield >95%

Core Synthesis: Friedel-Crafts Acylation

The key step in this synthesis is the Friedel-Crafts acylation of methyl 2-furoate with 6-chloronicotinoyl chloride. This reaction forms the carbon-carbon bond of the ketone linkage.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst Methyl 2-furoate Methyl 2-furoate Acylation Reaction Acylation Reaction Methyl 2-furoate->Acylation Reaction 6-Chloronicotinoyl Chloride 6-Chloronicotinoyl Chloride 6-Chloronicotinoyl Chloride->Acylation Reaction Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Acylation Reaction Catalyzes Methyl 5-(6-chloronicotinoyl)-2-furoate Methyl 5-(6-chloronicotinoyl)-2-furoate Acylation Reaction->Methyl 5-(6-chloronicotinoyl)-2-furoate Forms

Caption: Logical flow of the Friedel-Crafts acylation step.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), cool a solution of methyl 2-furoate in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) in an ice bath.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.

  • Acylating Agent Addition: Add a solution of 6-chloronicotinoyl chloride in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at low temperature and then warm to room temperature, stirring until completion (monitored by TLC or HPLC).

  • Quenching and Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

ParameterValue
Starting Materials Methyl 2-furoate, 6-Chloronicotinoyl Chloride
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane or Nitrobenzene
Reaction Temperature 0°C to room temperature
Typical Yield Moderate to good

Final Step: Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid to yield the target molecule.

Experimental Protocol:

  • Reaction Setup: Dissolve the methyl 5-(6-chloronicotinoyl)-2-furoate in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

ParameterValue
Starting Material Methyl 5-(6-chloronicotinoyl)-2-furoate
Reagents Sodium Hydroxide, Hydrochloric Acid
Reaction Time 2-4 hours
Typical Yield High

Concluding Remarks

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the Friedel-Crafts acylation step. The protection of the carboxylic acid group of 2-furoic acid as an ester is a crucial strategy to ensure the success of the acylation reaction. The protocols outlined in this guide provide a robust framework for the laboratory-scale synthesis of this compound, which can be further optimized for specific research and development needs.

Unraveling the Enigma: The Mechanism of Action of 5-(6-Chloronicotinoyl)-2-furoic acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of publicly available scientific literature and databases, the mechanism of action, biological targets, and associated signaling pathways for the compound 5-(6-Chloronicotinoyl)-2-furoic acid (CAS 914203-44-4) remain uncharacterized. Currently, information on this specific molecule is confined to its chemical properties and commercial availability from various research chemical suppliers. No peer-reviewed studies detailing its pharmacological or biological activity appear to have been published.

This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's core mechanism. However, the absence of empirical data precludes the creation of quantitative data summaries, detailed experimental protocols, and signaling pathway diagrams as per the initial request.

Chemical Identity of this compound

For reference, the basic chemical information for this compound is as follows:

PropertyValue
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
CAS Number 914203-44-4

Insights from Structurally Related Furoic Acid Derivatives

While no direct data exists for this compound, the broader class of furoic acid derivatives has been investigated for various biological activities. It is important to note that these findings cannot be directly extrapolated to the topic compound but may offer avenues for future investigation.

For instance, other compounds incorporating the furoic acid scaffold have been explored for potential therapeutic applications:

  • Anticancer Properties: Certain derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as HeLa and HepG2.

  • Antimicrobial Activity: 5-nitro-2-furoic acid has served as a starting material for the synthesis of novel compounds with potential antimicrobial properties.

  • Receptor Binding Activity: Furocoumarins, a related class of compounds, have been studied for their effects on various cellular processes. While not directly analogous, other heterocyclic compounds are frequently investigated for their affinity to G-protein coupled receptors, such as serotonin and dopamine receptors.

Future Directions and a Call for Research

The lack of published data on the biological effects of this compound represents a significant knowledge gap. The unique combination of a chloronicotinoyl moiety and a furoic acid core suggests that the compound could possess interesting pharmacological properties worthy of investigation.

A logical workflow for elucidating the mechanism of action for this novel compound would involve a series of well-established experimental procedures.

In-Depth Technical Guide: 5-(6-Chloronicotinoyl)-2-furoic acid (CAS 914203-44-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid, identified by CAS number 914203-44-4, is a heterocyclic organic compound. Its chemical structure, featuring a chloropyridine ring linked to a furoic acid moiety, suggests its potential as a biologically active molecule, particularly within the agrochemical and pharmaceutical sectors. The presence of the 6-chloronicotinoyl group is a common feature in neonicotinoid insecticides, which are known to target nicotinic acetylcholine receptors (nAChRs) in insects. This guide provides a comprehensive overview of the known properties, potential uses, and hypothetical mechanisms of action of this compound, based on available data and analysis of structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 914203-44-4-
IUPAC Name 5-[(6-chloro-3-pyridinyl)carbonyl]-2-furoic acid[1]
Molecular Formula C₁₁H₆ClNO₄[2]
Molecular Weight 251.63 g/mol [3]
Canonical SMILES C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl[3]
Physical Form Tan solid[1]
Purity Typically ≥97%[4][5]
InChI Key AUZVJPFZBBPWSR-UHFFFAOYSA-N-

Synthesis

Hypothetical Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification R1 2-Furoic acid P1 Friedel-Crafts Acylation R1->P1 R2 6-Chloronicotinoyl chloride R2->P1 R3 Lewis Acid (e.g., AlCl₃) R3->P1 Catalyst Prod This compound P1->Prod Pur Chromatography / Recrystallization Prod->Pur

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a stirred solution of 2-furoic acid in an inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a reduced temperature (e.g., 0 °C).

  • Addition of Acylating Agent: 6-Chloronicotinoyl chloride, which can be synthesized from 6-chloronicotinic acid and a chlorinating agent like thionyl chloride[1], is then added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

Potential Uses and Biological Activity

The chemical structure of this compound strongly suggests its potential application as an insecticide. The 6-chloropyridinyl moiety is a key pharmacophore in several commercial neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.

While no direct biological data for this compound has been found in the public domain, it is plausible that this molecule could exhibit insecticidal activity through a similar mechanism. Furoic acid derivatives have also been explored for their fungicidal properties, suggesting another potential avenue for investigation.

Hypothetical Mechanism of Action and Signaling Pathway

Based on its structural similarity to neonicotinoids, the proposed mechanism of action for this compound is as an agonist of insect nicotinic acetylcholine receptors (nAChRs).

Proposed Signaling Pathway:

G cluster_synapse Insect Synapse Compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates NaInflux Na⁺/Ca²⁺ Influx IonChannel->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization Overstimulation Neuronal Overstimulation Depolarization->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Proposed mechanism of action at the insect synapse.

Experimental Workflow for Biological Evaluation:

To validate the hypothetical insecticidal activity and mechanism of action, a structured experimental workflow would be necessary.

G cluster_workflow Biological Evaluation Workflow Synthesis Compound Synthesis & Purification Screening Insecticidal Screening (e.g., contact, ingestion assays) Synthesis->Screening DoseResponse Dose-Response Studies (LC₅₀ / LD₅₀ determination) Screening->DoseResponse MoA Mechanism of Action Studies DoseResponse->MoA Electrophysiology Electrophysiology (e.g., patch-clamp on insect neurons) MoA->Electrophysiology BindingAssay Receptor Binding Assays (radioligand displacement) MoA->BindingAssay TargetID Target Identification (confirmation of nAChR interaction) Electrophysiology->TargetID BindingAssay->TargetID

Caption: Workflow for evaluating biological activity.

Detailed Methodologies for Key Experiments:

  • Insecticidal Screening:

    • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) and make serial dilutions.

    • Contact Assay: Apply a defined volume of each test solution to the dorsal thorax of the target insect species (e.g., houseflies, cockroaches).

    • Ingestion Assay: Incorporate the test compound into the diet of the insects.

    • Observation: Monitor mortality and any sublethal effects (e.g., paralysis, tremors) at specified time intervals (e.g., 24, 48, 72 hours). A control group treated with the solvent alone should be included.

  • Electrophysiology (Patch-Clamp):

    • Cell Preparation: Isolate neurons from the target insect's central nervous system (e.g., thoracic ganglia).

    • Recording: Using the whole-cell patch-clamp technique, record the membrane currents of individual neurons.

    • Compound Application: Apply this compound to the bath solution at varying concentrations.

    • Data Analysis: Measure changes in the inward current, indicative of ion channel opening, to determine the agonistic effect of the compound on nAChRs.

  • Receptor Binding Assay:

    • Membrane Preparation: Prepare membrane fractions rich in nAChRs from insect neural tissue.

    • Assay Setup: Incubate the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]imidacloprid or [³H]epibatidine) in the presence of increasing concentrations of this compound.

    • Measurement: Measure the amount of bound radioligand to determine the ability of the test compound to displace it, thereby calculating its binding affinity (Ki).

Conclusion

This compound is a compound with significant potential for biological activity, particularly as an insecticide. Its structural features strongly suggest that it may act as an agonist of insect nicotinic acetylcholine receptors. While direct experimental data on this specific molecule is limited in publicly accessible resources, this guide provides a robust framework for its synthesis, potential applications, and a detailed plan for its biological evaluation. Further research is warranted to fully elucidate the properties and potential of this compound for researchers, scientists, and professionals in the field of drug and pesticide development.

References

An In-Depth Technical Guide to the Solubility of 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-(6-Chloronicotinoyl)-2-furoic acid, a crucial parameter for research and development in pharmaceuticals and agrochemicals. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on the requisite experimental protocols to empower researchers to generate reliable and consistent data.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug discovery and development. For a compound like this compound, understanding its solubility profile is essential for:

  • Bioavailability: Poor aqueous solubility can significantly limit the oral absorption and bioavailability of an active pharmaceutical ingredient (API).

  • Formulation Development: Solubility data in various solvents, including aqueous buffers, organic solvents, and lipid-based systems, is critical for developing stable and effective dosage forms (e.g., tablets, injections, topical solutions).

  • In Vitro and In Vivo Assays: Inaccurate solubility data can lead to the misinterpretation of results from biological assays, as the compound may precipitate in the assay medium.[1][2]

  • Process Chemistry: Solubility governs the selection of solvents for synthesis, purification, and crystallization processes, impacting yield and purity.

This guide details the established "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility, along with appropriate analytical quantification techniques.

Data Presentation: A Framework for Solubility Profiling

As experimental determination is necessary, the following tables provide a structured format for recording and comparing the solubility of this compound across a range of relevant solvents.

Table 1: Solubility in Common Organic Solvents at Ambient Temperature (25 °C)

SolventDielectric Constant (ε)Polarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Non-Polar
Hexane1.890.1
Toluene2.382.4
Diethyl Ether4.342.8
Polar Aprotic
Ethyl Acetate6.024.4
Acetone20.75.1
Acetonitrile (ACN)37.55.8
Dimethylformamide (DMF)36.76.4
Dimethyl Sulfoxide (DMSO)46.77.2
Polar Protic
Methanol (MeOH)32.75.1
Ethanol (EtOH)24.54.3
Isopropanol (IPA)19.93.9
Water80.110.2

Table 2: pH-Dependent Aqueous Solubility Profile at 37 °C

Aqueous Buffer SystempHIonic Strength (mM)Solubility (mg/mL)Solubility (mol/L)Solid Form Post-Equilibration
0.1 M HCl1.2100
Phosphate Buffer2.5150
Acetate Buffer4.5150
Phosphate Buffered Saline (PBS)6.8150
Phosphate Buffered Saline (PBS)7.4150
Carbonate Buffer9.0150

Experimental Protocols

The determination of thermodynamic solubility is a meticulous process. The Shake-Flask method is the most reliable approach and is recommended by regulatory agencies.[3]

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration of the dissolved compound is quantified.

Materials:

  • This compound (solid, crystalline)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures a visible excess of solid remains at the end of the experiment is crucial (e.g., 5-10 mg of solid in 1-2 mL of solvent).

  • Equilibration: Add a precise volume of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for ambient solubility, 37 °C for physiological relevance). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[4] Some compounds may require longer incubation times (48-72 hours), which should be confirmed by sampling at different time points (e.g., 24h, 48h) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sedimentation period (e.g., 1 hour).[4] To effectively separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature.[4]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter. Note: The first few drops from the filter should be discarded to avoid errors from potential drug adsorption to the filter membrane.

  • Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and specific method for quantifying the concentration of the dissolved compound.[5][6]

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradants. A C18 column is often a suitable starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier like acetonitrile or methanol.[6]

  • Standard Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., DMSO or methanol).

  • Calibration Curve: Prepare a series of at least five standard solutions by serially diluting the stock solution.[5] Inject these standards into the HPLC system and record the peak area at the compound's maximum absorbance wavelength (λmax).

  • Linearity: Plot the peak area versus concentration and perform a linear regression. The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Sample Analysis: Inject the diluted supernatant sample and determine its concentration by interpolating its peak area from the calibration curve.[5]

  • Solubility Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

For high-throughput screening or if an HPLC is unavailable, UV-Vis spectroscopy can be used, provided the compound has a suitable chromophore and does not suffer from interference from the solvent.[4]

Procedure:

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax.

  • Linearity (Beer's Law): Plot absorbance versus concentration. The resulting line should be linear with an R² ≥ 0.995 in the desired concentration range.

  • Sample Analysis: Measure the absorbance of the diluted supernatant sample.

  • Solubility Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the sample, then multiply by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Quantification cluster_result Final Result A Add excess solid This compound to vial B Add precise volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Centrifuge sample at high speed (at constant temperature) D->E F Collect clear supernatant E->F G Filter supernatant through 0.22 µm syringe filter F->G H Prepare accurate dilution of filtered supernatant G->H I Analyze concentration via validated HPLC or UV-Vis method H->I J Calculate original solubility using dilution factor I->J K L Solubility Data Point (e.g., mg/mL or mol/L) J->L

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_standards Calibration cluster_sample Sample Analysis S1 Prepare concentrated stock solution S2 Create serial dilutions (min. 5 standards) S1->S2 S3 Inject standards into HPLC S2->S3 S4 Generate Calibration Curve (Peak Area vs. Concentration) S3->S4 C Interpolate sample concentration from calibration curve S4->C P1 Prepare diluted sample from saturated solution P2 Inject sample into HPLC P1->P2 P3 Record peak area P2->P3 P3->C R Calculate Final Solubility (Concentration x Dilution Factor) C->R

Caption: HPLC Quantification Logic Diagram.

References

Spectroscopic Characterization of 5-(6-Chloronicotinoyl)-2-furoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-(6-Chloronicotinoyl)-2-furoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics based on analogous compounds and general principles of spectroscopic analysis. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its constituent functional groups and data from related molecules such as 2-furoic acid and 6-chloronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furan and pyridine rings.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10-13Singlet (broad)1H-COOH
~8.8-9.0Doublet1HH-2' (Pyridine)
~8.2-8.4Doublet of doublets1HH-4' (Pyridine)
~7.5-7.7Doublet1HH-5' (Pyridine)
~7.3-7.5Doublet1HH-3 (Furan)
~7.0-7.2Doublet1HH-4 (Furan)

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~180-185-COOH
~165-170C=O (Ketone)
~158-162C-5 (Furan)
~150-155C-2' (Pyridine)
~148-152C-6' (Pyridine)
~145-148C-2 (Furan)
~138-142C-4' (Pyridine)
~125-130C-3' (Pyridine)
~120-125C-5' (Pyridine)
~115-120C-3 (Furan)
~110-115C-4 (Furan)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid, ketone, and aromatic functionalities.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1720-1740StrongC=O stretch (Carboxylic acid)
~1680-1700StrongC=O stretch (Ketone)
~1550-1600MediumC=C and C=N stretches (Aromatic rings)
~1200-1300StrongC-O stretch (Carboxylic acid)
~750-850StrongC-H out-of-plane bending (Aromatic rings)
~700-800Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

m/z Value Interpretation
~251/253[M]⁺∙ Molecular ion (presence of Cl isotope)
~234/236[M-OH]⁺
~206/208[M-COOH]⁺
~126[Cl-Py-CO]⁺
~95[Furan-CO]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum.

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Process the spectrum by subtracting the background and converting the transmittance to absorbance if necessary.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.

Instrumentation and Data Acquisition:

  • A variety of mass spectrometry techniques can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • For ESI, the sample solution is infused directly into the ion source or injected via a liquid chromatography system.

  • Acquire the mass spectrum in both positive and negative ion modes to determine which provides better ionization of the molecule.

  • Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report

Caption: Workflow for Spectroscopic Analysis.

The Decisive Role of the Chloronicotinoyl Group in Compound Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the chloronicotinoyl group into the molecular structure of certain compounds, most notably the neonicotinoid insecticides, marked a paradigm shift in pest control and neuropharmacological research. This technical guide provides an in-depth exploration of the pivotal role this chemical moiety plays in defining the biological activity of these compounds. By examining its influence on mechanism of action, structure-activity relationships, and selective toxicity, this document serves as a comprehensive resource for professionals in chemical synthesis, entomology, and toxicology.

Core Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

The primary mode of action for chloronicotinoyl-containing insecticides is their agonistic effect on the nicotinic acetylcholine receptor (nAChR) in insects.[1][2][3][4][5] This action disrupts the normal transmission of nerve impulses.

The chloronicotinoyl group, along with other features of the neonicotinoid molecule, binds to the nAChR, mimicking the effect of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase (AChE) to terminate the nerve signal, neonicotinoids are not readily metabolized by AChE.[3] This leads to a persistent and irreversible blockage of the postsynaptic nAChRs.[1] The continuous stimulation of these receptors results in an uncontrolled firing of nerves, leading to hyperexcitation, convulsions, paralysis, and ultimately, the death of the insect.[1]

The selective toxicity of chloronicotinoyl insecticides towards insects over mammals is a key attribute. This selectivity is largely due to differences in the structure and subunit composition of insect and mammalian nAChRs.[6][7] The chloronicotinoyl moiety, particularly the negatively charged nitro or cyano group, is thought to interact with a unique cationic subsite present in insect nAChRs, which is absent in their mammalian counterparts.[6][7] This results in a much higher binding affinity of these compounds for insect nAChRs.[8][9]

Structure-Activity Relationships and Quantitative Data

The biological activity of compounds containing the chloronicotinoyl group is significantly influenced by their molecular structure. The tables below summarize key quantitative data, including inhibitor concentrations (IC50), binding affinities (Ki), and lethal doses (LD50), illustrating these structure-activity relationships.

CompoundTarget Organism/ReceptorIC50Reference
ImidaclopridMusca domestica (housefly) nAChR28 nM[2][6]
ClothianidinMusca domestica (housefly) nAChR18 nM[2][6]
ImidaclopridDrosophila melanogaster nAChR (Dα1/Dβ1)~1.4 µM (pEC50 5.84)[3]
ThiaclopridDrosophila melanogaster nAChR (Dα1/Dβ1)~0.1 µM (pEC50 6.99)[3]
ClothianidinDrosophila melanogaster nAChR (Dα1/Dβ1)~0.4 µM (pEC50 6.35)[3]
AcetamipridMyzus persicae nAChR-[10]
NitenpyramMyzus persicae nAChR-[10]
ThiamethoxamMyzus persicae nAChR-[10]
DinotefuranMyzus persicae nAChR-[10]
TriflumezopyrimAphid nAChR43 nM (Ki)[11]
CompoundSpeciesExposure RouteLD50Reference
ImidaclopridApis mellifera (Honeybee)Oral0.0039 µ g/bee [12]
ImidaclopridApis mellifera (Honeybee)Contact0.024 µ g/bee [12]
ThiaclopridApis mellifera (Honeybee)Oral17.32 µ g/bee [12]
ThiaclopridApis mellifera (Honeybee)Contact37.67 µ g/bee [12]
ClothianidinApis mellifera (Honeybee)Oral0.0037 µ g/bee [12]
ClothianidinApis mellifera (Honeybee)Contact0.044 µ g/bee [12]
ThiamethoxamApis mellifera (Honeybee)Oral0.005 µ g/bee [12]
ThiamethoxamApis mellifera (Honeybee)Contact0.024 µ g/bee [12]
AcetamipridApis mellifera (Honeybee)Oral14.53 µ g/bee [12]
AcetamipridApis mellifera (Honeybee)Contact8.09 µ g/bee [12]
NitenpyramApis mellifera (Honeybee)Oral0.93 µ g/bee [12]
ImidaclopridMelipona scutellaris (Stingless Bee)Topical1.29 ng/bee (48h)[5][13]
ImidaclopridCanthon spp. (Dung Beetle)Topical19.1 ng/beetle[14][15]
ThiamethoxamCanthon spp. (Dung Beetle)Topical378.9 ng/beetle[14][15]
ImidaclopridRat (oral)-450 mg/kg
ThiaclopridRat (oral)-836 mg/kg
ClothianidinRat (oral)->5000 mg/kg
ThiamethoxamRat (oral)-1563 mg/kg
AcetamipridRat (oral)-217 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound activity. The following sections provide protocols for key experiments in the study of chloronicotinoyl compounds.

Synthesis of 6-Chloro-3-pyridinylmethyl Chloride

A key intermediate in the synthesis of many chloronicotinoyl insecticides is 6-chloro-3-pyridinylmethyl chloride. A general synthesis procedure is as follows:

Materials:

  • 6-chloro-3-pyridylmethanol

  • Thionyl chloride

  • Chloroform (CHCl3)

  • Ether

Procedure:

  • Dissolve 6-chloro-3-pyridylmethanol (0.33 mole) in 500 ml of chloroform.

  • With stirring at room temperature, slowly add thionyl chloride (99.3 ml) dropwise.

  • After the addition is complete, continue stirring the mixture for an additional 1.5 hours.

  • Allow the reaction mixture to stand overnight.

  • Remove the chloroform by distillation under reduced pressure. This will yield a residue of crystals and oil.

  • Dilute the residue with ether.

  • Collect the resulting white crystals by filtration and dry them to obtain 6-chloro-3-pyridinylmethyl chloride hydrochloride.

Insect Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (In Vitro)

This protocol describes a method for determining the binding affinity of test compounds to insect nAChRs using a radioligand.

Materials:

  • Insect heads (e.g., from Musca domestica)

  • Homogenization buffer: 0.32 M sucrose, 0.1 mM EDTA, 100 mM sodium phosphate (pH 7.4)

  • Radioligand (e.g., [3H]imidacloprid or [3H]NMI)

  • Unlabeled competitor (e.g., non-radiolabeled imidacloprid or NMI)

  • Test compounds

  • Glass-fiber filters

  • Scintillation fluid

Procedure:

  • Membrane Preparation:

    • Freeze insect heads in liquid nitrogen and isolate them by sieving.[3]

    • Homogenize the frozen heads in ice-cold homogenization buffer using a ground-glass pestle tissue grinder.[3]

    • Filter the homogenate through several layers of nylon screen (e.g., 64-μm-mesh).[3]

    • Centrifuge the filtered homogenate at a low speed (e.g., 500 x g for 30 minutes) to remove larger debris.[3]

    • Collect the supernatant and centrifuge it at a high speed (e.g., 25,000 x g for 60 minutes at 4°C) to pellet the membranes containing the nAChRs.[3]

    • Resuspend the pellet in fresh buffer.

  • Binding Assay:

    • In triplicate, incubate the membrane preparation with the radioligand at a fixed concentration.

    • For determining total binding, add only the radioligand and membrane preparation.

    • For determining non-specific binding, add the radioligand, membrane preparation, and a high concentration of the unlabeled competitor (e.g., 20 µM unlabeled NMI).[3]

    • To determine the inhibitory effect of test compounds, add the radioligand, membrane preparation, and varying concentrations of the test compound.

    • Incubate the mixture for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass-fiber filters to separate the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage inhibition of specific binding by the test compounds at each concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.[3][8]

Topical Application Bioassay for Insecticidal Activity

This protocol outlines a method for assessing the contact toxicity of a compound to insects.[1][8]

Materials:

  • Test insects (e.g., adult mosquitoes or fruit flies)

  • Test compound

  • Acetone (or other suitable solvent)

  • Microsyringe or micropipette

  • Holding containers (e.g., plastic cups with mesh lids)

  • Sucrose solution (e.g., 10%) on a cotton pad

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.[1][2] It is recommended to use at least five concentrations that result in mortality between 10% and 90%.[8]

    • Prepare a solvent-only control.

  • Insect Handling and Dosing:

    • Anesthetize the insects by chilling them on ice.[8]

    • Using a microsyringe or micropipette, apply a small, precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax (pronotum) of each insect.[8]

    • Treat a separate group of insects with the solvent-only control.

  • Observation:

    • Place the treated insects in holding containers with access to a sucrose solution.[8]

    • Maintain the insects under controlled environmental conditions (temperature and humidity).

    • Assess mortality at predetermined time points (e.g., 24 and 48 hours).[8] Mortality is typically defined as the inability to move when gently prodded.[8]

  • Data Analysis:

    • Correct the mortality data for any control mortality using Abbott's formula.

    • Perform a probit analysis to determine the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to the activity of chloronicotinoyl compounds.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Chloronicotinoyl Compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change Depolarization Continuous Depolarization IonChannel->Depolarization Na+ Influx Paralysis Paralysis & Death Depolarization->Paralysis Uncontrolled Nerve Firing Neonic Chloronicotinoyl Compound Neonic->nAChR Binds & Persistently Activates G start Start prep_solutions Prepare Test Compound and Radioligand Solutions start->prep_solutions prep_membranes Prepare Insect nAChR Membrane Homogenate start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_solutions->incubation prep_membranes->incubation filtration Separate Bound and Unbound Ligand by Filtration incubation->filtration quantification Quantify Radioactivity with Scintillation Counter filtration->quantification analysis Calculate IC50 Values quantification->analysis end End analysis->end G start Start prep_solutions Prepare Serial Dilutions of Test Compound start->prep_solutions anesthetize Anesthetize Insects (e.g., by chilling) start->anesthetize dose Apply Precise Volume of Test Solution Topically prep_solutions->dose anesthetize->dose observe Place in Holding Containers with Food Source dose->observe assess Assess Mortality at 24h and 48h observe->assess analyze Perform Probit Analysis to Determine LD50 assess->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid is a chemical compound of interest in various fields of research and development. Accurate and reliable analytical methods are crucial for its quantification in different matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical principles for structurally related compounds, including chlorinated nicotinic acid and furoic acid derivatives.

Analytical Methods

Two primary analytical methods are presented: a robust HPLC-UV method for routine quantification and a highly sensitive and selective LC-MS/MS method for trace-level detection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with concentrations in the low µg/mL range.

Experimental Protocol: HPLC-UV Analysis

a. Sample Preparation (Solid Samples):

  • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. Sample Preparation (Liquid Samples):

  • To 1 mL of the liquid sample, add 1 mL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes to precipitate any proteins or particulates.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

c. Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Expected Retention Time Approximately 12.5 minutes

d. Quantitative Data Summary (HPLC-UV):

ParameterTypical Value
Linearity (R²)> 0.999
Linear Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

a. Sample Preparation:

Sample preparation follows the same procedure as for HPLC-UV analysis. A dilution step with the initial mobile phase composition may be necessary to bring the sample concentration within the linear range of the instrument.

b. Chromatographic Conditions:

ParameterCondition
LC System UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

c. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See table below

d. Multiple Reaction Monitoring (MRM) Transitions:

The molecular weight of this compound is 251.62 g/mol . In negative ion mode, the precursor ion will be [M-H]⁻ at m/z 250.6.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound250.6206.6 (Loss of CO₂)125.0 (Chloronicotinoyl moiety)15

e. Quantitative Data Summary (LC-MS/MS):

ParameterTypical Value
Linearity (R²)> 0.998
Linear Range0.01 - 100 ng/mL
Limit of Detection (LOD)0.003 ng/mL
Limit of Quantification (LOQ)0.01 ng/mL
Recovery90 - 110%
Precision (RSD%)< 5%

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_data Data Analysis Sample Solid or Liquid Sample Extraction Extraction with Acetonitrile/Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC LC LC Separation (C18 Column) Filtration->LC UV_Detection UV Detection (275 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification MSMS_Detection MS/MS Detection (ESI-, MRM) LC->MSMS_Detection MSMS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_methods Analytical Techniques cluster_attributes Method Attributes Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV LC_MSMS LC-MS/MS Analyte->LC_MSMS Robustness Robustness (Routine Analysis) HPLC_UV->Robustness Sensitivity High Sensitivity (Trace Analysis) LC_MSMS->Sensitivity Selectivity High Selectivity (Complex Matrices) LC_MSMS->Selectivity

Caption: Relationship between analytical methods and their key attributes for the target analyte.

Application Notes and Protocols for 5-(6-Chloronicotinoyl)-2-furoic acid in in vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental use of 5-(6-Chloronicotinoyl)-2-furoic acid, a compound of interest for its potential modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. The following protocols and information are intended to facilitate research into the compound's mechanism of action, potency, and cellular effects.

Introduction

This compound is a small molecule containing a furoic acid moiety and a chloronicotinoyl group. Its structural similarity to other known nAChR ligands suggests it may interact with and modulate the activity of these receptors. The α4β2 nAChR is a predominant subtype in the central nervous system and is a key target in various neurological conditions and in nicotine addiction.[1][2][3] The protocols outlined below are designed to investigate the compound's interaction with α4β2 nAChRs and to characterize its functional effects in cellular models.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on typical results obtained for nAChR modulators in the described assays. This table should be populated with experimentally derived data.

Assay TypeCell LineTargetAgonist/CompetitorParameterValue
Radioligand BindingHEK293-hα4β2hα4β2 nAChR[¹²⁵I]-EpibatidineKᵢ7.1 x 10⁻¹¹ M
Calcium Flux AssayCHO-hα4β2hα4β2 nAChRAcetylcholineIC₅₀9.8 µM
ElectrophysiologyOocytes-hα4β2hα4β2 nAChRAcetylcholineIC₅₀20.6 µM

Mandatory Visualizations

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor

alpha4beta2_nAChR_Signaling_Pathway nAChR α4β2 nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Channel Opening Ligand 5-(6-Chloronicotinoyl)- 2-furoic acid or ACh Ligand->nAChR PI3K PI3K Ca_ion->PI3K Activates ERK ERK/MAPK Ca_ion->ERK Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Gene Expression Akt->Neuroprotection ERK->Neuroprotection

Caption: Downstream signaling of the α4β2 nAChR.

Experimental Workflow for in vitro Compound Evaluation

Caption: Workflow for evaluating nAChR modulators.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound to the α4β2 nAChR by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Radioligand: [¹²⁵I]-Epibatidine

  • Non-specific binding control: Nicotine (high concentration)

  • Test Compound: this compound

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture HEK293-hα4β2 cells to ~80-90% confluency. Harvest cells and prepare a cell membrane suspension.

  • Assay Setup: In triplicate, prepare tubes containing:

    • Total Binding: Cell membrane suspension, [¹²⁵I]-Epibatidine, and binding buffer.

    • Non-specific Binding: Cell membrane suspension, [¹²⁵I]-Epibatidine, and a high concentration of nicotine.

    • Competitive Binding: Cell membrane suspension, [¹²⁵I]-Epibatidine, and varying concentrations of this compound.

  • Incubation: Incubate all tubes at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay

This functional assay measures the ability of this compound to modulate the influx of calcium through the α4β2 nAChR ion channel upon agonist stimulation.[4][5][6]

Materials:

  • CHO or HEK293 cells stably expressing human α4β2 nAChRs

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)[5][6]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Agonist: Acetylcholine or nicotine

  • Test Compound: this compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 1 hour.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[5]

  • Fluorescence Measurement: Place the microplate into the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Use the automated liquid handling to add a specific concentration of the agonist (e.g., EC₅₀ concentration of acetylcholine) to all wells.

  • Data Acquisition: Immediately after agonist addition, continuously record the fluorescence intensity over time.

  • Data Analysis: Measure the peak fluorescence response for each well. To determine if the compound is an antagonist, plot the peak fluorescence response against the concentration of this compound to calculate the IC₅₀. To assess for agonist activity, perform the assay in the absence of another agonist.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the α4β2 nAChR and can characterize the modulatory effects of this compound on receptor currents.[7][8][9]

Materials:

  • Cells expressing human α4β2 nAChRs (e.g., Xenopus oocytes or mammalian cell lines)

  • External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

  • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2

  • Agonist: Acetylcholine

  • Test Compound: this compound

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and perfusion system

Procedure:

  • Cell Preparation: Isolate a single cell expressing the receptors of interest.

  • Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a high-resistance seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a holding potential (e.g., -60 mV).

  • Agonist Application: Using a rapid perfusion system, apply a known concentration of acetylcholine to elicit an inward current.

  • Compound Application: Co-apply or pre-apply varying concentrations of this compound with the agonist to determine its effect on the acetylcholine-evoked current.

  • Data Recording: Record the changes in membrane current in response to agonist and compound application.

  • Data Analysis: Measure the peak amplitude of the inward currents. To determine the inhibitory effect, plot the percentage of the control current response against the concentration of the test compound to calculate the IC₅₀.

These protocols provide a robust framework for the in vitro characterization of this compound. Researchers should optimize the specific conditions for their experimental setup.

References

Application Notes and Protocols for 5-(6-Chloronicotinoyl)-2-furoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid is a bifunctional molecule incorporating a furan carboxylic acid moiety and a chloropyridine ketone structure. This unique combination of functional groups makes it a potentially versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. While specific, large-scale industrial applications of this particular intermediate are not widely documented in publicly available literature, its chemical nature suggests several potential synthetic routes. These application notes provide an overview of its potential uses and representative protocols for its transformation.

Chemical Profile

PropertyValue
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
CAS Number 914203-44-4
Appearance Off-white to yellow solid
Functional Groups Carboxylic acid, Ketone, Furan, Chloropyridine

Potential Applications in Organic Synthesis

Based on its structure, this compound can serve as a scaffold to introduce the furoylpyridine core into larger molecules. The reactivity of its primary functional groups allows for a range of chemical modifications.

  • Amide and Ester Formation: The carboxylic acid group is a prime site for modification. Conversion to amides and esters is a straightforward approach to introduce a wide variety of substituents, which is a common strategy in the development of bioactive molecules.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of amine, ether, or thioether linkages. This is a key reaction for building complexity and modulating the electronic properties of the pyridine ring.

  • Ketone Modifications: The ketone functionality can be a handle for various transformations, including reduction to a secondary alcohol, or conversion to an oxime or hydrazone. These modifications can be used to alter the polarity and hydrogen bonding potential of the molecule.

Below is a diagram illustrating the potential synthetic pathways starting from this compound.

G cluster_acid Carboxylic Acid Reactions cluster_pyridine Chloropyridine Reactions cluster_ketone Ketone Reactions start This compound acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ nas_amine Aminopyridine Derivatives start->nas_amine R₂NH, Base nas_ether Alkoxypyridine Derivatives start->nas_ether R'OH, Base alcohol Secondary Alcohol start->alcohol NaBH₄ amide Amide Derivatives ester Ester Derivatives acid_chloride->amide R₂NH acid_chloride->ester R'OH

Caption: Potential synthetic transformations of this compound.

Experimental Protocols

The following are representative protocols for key transformations of this compound. These are general procedures and may require optimization for specific substrates.

1. Synthesis of Amide Derivatives via Acid Chloride

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.

Workflow Diagram:

G A 5-(6-Chloronicotinoyl)- 2-furoic acid B Dissolve in DCM, add catalytic DMF A->B C Add oxalyl chloride dropwise at 0°C B->C D Stir at RT until reaction is complete C->D E Concentrate in vacuo to get crude acid chloride D->E G Add acid chloride solution dropwise at 0°C E->G F Dissolve amine and base in DCM F->G H Stir at RT G->H I Aqueous workup and purification H->I J Final Amide Product I->J

Caption: Workflow for the synthesis of amide derivatives.

Step 1: Formation of 5-(6-Chloronicotinoyl)-2-furoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Once the reaction is complete (as indicated by the cessation of gas evolution or TLC analysis), concentrate the mixture under reduced pressure to afford the crude 5-(6-chloronicotinoyl)-2-furoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Formation

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Representative Data:

Amine SubstrateRepresentative Yield (%)
Aniline85-95
Benzylamine88-96
Morpholine90-98

2. Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the chloride on the pyridine ring with an amine.

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL/mmol), add the desired amine (1.5-2.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Representative Data:

Amine NucleophileReaction Temperature (°C)Representative Yield (%)
4-Methoxyaniline10075-85
Piperidine9080-90

3. Reduction of the Ketone

This protocol outlines the reduction of the ketone to a secondary alcohol using sodium borohydride.

  • Suspend this compound (1.0 eq) in a protic solvent such as methanol or ethanol (15 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data:

Reaction SolventReaction Time (h)Representative Yield (%)
Methanol390-98
Ethanol488-95

Disclaimer: The provided protocols are representative examples based on general organic chemistry principles. Researchers should conduct their own literature search for specific applications and optimize reaction conditions for their specific needs. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.

Application of 5-(6-Chloronicotinoyl)-2-furoic Acid in Agrochemical Research: A Review of Potential Applications and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Chloronicotinoyl)-2-furoic acid is a heterocyclic compound belonging to the broader class of nicotinic acid derivatives. This class of compounds has garnered significant attention in agrochemical research due to the diverse biological activities exhibited by its members, including insecticidal, fungicidal, and herbicidal properties. The structural motif of a chloronicotinoyl group linked to a furoic acid core suggests potential for interaction with various biological targets in pests and pathogens. This document provides an overview of the potential applications of this compound in agrochemical research, based on the activity of related compounds. It also outlines detailed, generalized experimental protocols for the evaluation of its potential insecticidal and fungicidal activities.

Potential Agrochemical Applications

Based on the known activities of related chemical structures, this compound could be investigated for the following agrochemical applications:

  • Insecticidal Activity: The 6-chloronicotinoyl moiety is a key pharmacophore in neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and death. It is plausible that this compound could exhibit a similar mechanism of action.

  • Fungicidal Activity: Nicotinamide derivatives have been developed as fungicides. For instance, boscalid is a successful fungicide that contains a nicotinamide structure. The furoic acid moiety is also found in some compounds with fungicidal properties. Therefore, this compound warrants investigation for its potential to control fungal plant pathogens.

Postulated Mechanism of Action (Insecticidal)

As a potential neonicotinoid-like compound, the primary mode of action of this compound against insects is likely the disruption of neurotransmission.

G cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic Activates Influx Ion Influx nAChR->Influx Opens Ion Channel (Na+, Ca2+) Compound 5-(6-Chloronicotinoyl) -2-furoic acid Compound->nAChR Binds to (Agonist) ACh->nAChR Binds to Overstimulation Continuous Nerve Stimulation Influx->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis G cluster_workflow Insecticidal Activity Workflow A Stock Solution Preparation B Serial Dilutions A->B C1 Systemic Bioassay: Leaf Disc Dipping B->C1 C2 Contact Bioassay: Direct Spray B->C2 D1 Infest Leaf Discs with Aphids C1->D1 D2 Spray Aphids on Leaf Discs C2->D2 E Incubation (24-72h) D1->E D2->E F Mortality Assessment E->F G Data Analysis (LC50 Calculation) F->G G cluster_workflow Fungicidal Activity Workflow A Stock Solution Preparation B Serial Dilutions A->B C Incorporate into Molten PDA Medium B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Plug D->E F Incubation (5-7 days) E->F G Measure Colony Diameter F->G H Calculate Inhibition & EC50 G->H

Application Notes and Protocols for Assay Development with 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific biological activities or established assay protocols for 5-(6-Chloronicotinoyl)-2-furoic acid. The following application notes and protocols are hypothetical and are based on the known biological activities of structurally related compounds, such as nicotinic acid and furoic acid derivatives. These derivatives have shown potential in areas including anti-inflammatory, anticancer, and antimicrobial research. The protocols provided are general templates that can be adapted for the initial screening of this compound.

Application Note 1: In Vitro Anti-Inflammatory Activity Screening

Introduction

Compounds containing nicotinoyl and furoic acid moieties have been investigated for their anti-inflammatory properties. This hypothetical application note describes a common in vitro assay to screen this compound for its potential to inhibit the inflammatory response in mammalian cells. The assay measures the compound's ability to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. A primary mechanism for regulating inflammatory responses is the NF-κB signaling pathway, which is a potential target for this class of compounds.

Experimental Protocol: LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the secretion of TNF-α from LPS-stimulated murine macrophages.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • This compound (test compound)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Dexamethasone (positive control)

  • Dimethyl Sulfoxide (DMSO, vehicle control)

  • TNF-α ELISA Kit

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in DMEM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium containing the different concentrations of the test compound, dexamethasone (e.g., 10 µM), or vehicle (DMSO) to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Data Presentation

As no experimental data is available, a data table cannot be presented. Should this experiment be performed, the results would be summarized in a table showing the mean TNF-α concentration and percentage inhibition at each concentration of the test compound.

G cluster_workflow Anti-Inflammatory Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure TNF-α concentration via ELISA E->F G Analyze Data F->G

Workflow for the in vitro anti-inflammatory assay.

Simplified NF-κB signaling pathway in inflammation.

Application Note 2: In Vitro Anticancer Cytotoxicity Screening

Introduction

Many heterocyclic compounds, including those with nicotinic acid scaffolds, have been evaluated for their potential as anticancer agents. A fundamental first step in this evaluation is to assess a compound's cytotoxicity against cancer cell lines. This application note outlines a protocol for a colorimetric assay (MTT assay) to measure the impact of this compound on the metabolic activity and viability of a selected cancer cell line. A reduction in cell viability could indicate cytotoxic or cytostatic effects, potentially mediated by the induction of apoptosis (programmed cell death).

Experimental Protocol: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa - cervical cancer).

Materials and Reagents:

  • HeLa cell line

  • This compound (test compound)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

No experimental data is available for this compound. If the experiment were conducted, the results would be presented in a table listing the percent cell viability at each compound concentration and the calculated IC₅₀ value.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Treat with test compound for 48 hours A->B C Add MTT reagent B->C D Incubate for 4 hours C->D E Solubilize formazan crystals D->E F Read absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

Workflow for the MTT cytotoxicity assay.

G cluster_pathway Potential Mechanism: Caspase Activation Pathway Compound 5-(6-Chloronicotinoyl)- 2-furoic acid Stimulus Cellular Stress (Intrinsic Pathway) Compound->Stimulus Mito Mitochondria Stimulus->Mito CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Simplified intrinsic apoptosis pathway.

Application Note 3: Antimicrobial Susceptibility Testing

Introduction

Furoic acid and nicotinic acid derivatives have been reported to possess antimicrobial properties. It is therefore plausible that this compound could inhibit the growth of pathogenic bacteria. This application note provides a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials and Reagents:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • This compound (test compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Gentamicin (positive control)

  • DMSO (vehicle control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer and 0.5 McFarland standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Pick several colonies of S. aureus from an agar plate and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control (Gentamicin), a negative/growth control (broth + inoculum, no compound), and a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final volume of 100 µL per well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation

No experimental data is available. A results table would typically show the growth (+) or no growth (-) in wells corresponding to each concentration of the test compound, with the final MIC value clearly stated.

G cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacteria A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate plate for 18-24 hours C->D E Visually assess for turbidity D->E F Determine lowest concentration with no growth (MIC) E->F

Workflow for the broth microdilution MIC assay.

HPLC method for quantification of 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 5-(6-Chloronicotinoyl)-2-furoic acid using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

This compound is a chemical compound containing a pyridine ring, a furan ring, a carboxylic acid, and a ketone group.[1][2][3][4] Its structure, particularly the presence of the chromophoric aromatic rings, makes it a suitable candidate for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. This application note details a reversed-phase HPLC method for the quantitative determination of this compound, which can be adapted for purity assessment and quantification in various sample matrices. The methodology is based on established principles for the analysis of acidic and aromatic compounds.[5][6][7][8]

Principle

The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase.[6][7][9] The retention of the acidic analyte, this compound, is controlled by adjusting the hydrophobicity and pH of the mobile phase. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the non-polar stationary phase, which typically results in improved peak shape and resolution.[9] Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a calibration curve prepared from standards of known concentration.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Purity ≥97%)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (ACS reagent grade, ~99%)

  • Standard volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

The following conditions provide a starting point for method development and can be optimized as needed.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm

4. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase starting composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to create a calibration curve. A typical concentration range would be from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of a 50:50 acetonitrile/water mixture.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.999 is desirable.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table presents the expected performance characteristics of the HPLC method. These values should be determined during method validation.

ParameterExpected ValueDescription
Retention Time (RT) Analyte-specificThe time at which the analyte elutes from the column under the specified conditions.
Linearity (R²) > 0.999The correlation coefficient of the calibration curve over the specified concentration range.
Limit of Detection (LOD) To be determinedThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) To be determinedThe lowest concentration of the analyte that can be accurately and precisely quantified.
Precision (%RSD) < 2%The relative standard deviation of replicate injections of a standard solution.
Accuracy (% Recovery) 98-102%The percentage of the true value obtained when analyzing a sample of known concentration.

Visualizations

Experimental Workflow Diagram

experimental_workflow prep Standard & Sample Preparation stock Prepare 1 mg/mL Stock Solution prep->stock Standard sample_prep Dissolve & Filter Sample prep->sample_prep Sample working Prepare Working Standards (1-100 µg/mL) stock->working hplc HPLC Analysis working->hplc sample_prep->hplc instrument Instrument: HPLC with UV Detector Column: C18, 4.6x150mm, 5µm Mobile Phase: ACN/H2O with 0.1% FA Flow Rate: 1.0 mL/min Detection: UV at 260 nm hplc->instrument data Data Acquisition & Processing hplc->data calibration Generate Calibration Curve (Peak Area vs. Concentration) data->calibration quant Quantify Analyte in Sample calibration->quant report Report Results quant->report

Caption: Workflow for the HPLC quantification of this compound.

Troubleshooting Guide for Common HPLC Issues

troubleshooting_guide issue Observed Issue no_peaks No Peaks / Low Signal issue->no_peaks peak_fronting Peak Fronting issue->peak_fronting peak_tailing Peak Tailing issue->peak_tailing retention_shift Retention Time Shift issue->retention_shift cause1 Check Lamp & Detector Check Sample Concentration Check Injection System no_peaks->cause1 Potential Cause cause2 Sample Overload Injection Solvent too Strong peak_fronting->cause2 Potential Cause cause3 Column Overload Secondary Interactions Low Mobile Phase pH peak_tailing->cause3 Potential Cause cause4 Change in Mobile Phase Composition or Flow Rate Column Temperature Fluctuation retention_shift->cause4 Potential Cause

Caption: Common issues and potential causes in HPLC analysis.

References

In Vivo Studies of 5-(6-Chloronicotinoyl)-2-furoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed a significant lack of publicly available in vivo studies for the compound 5-(6-Chloronicotinoyl)-2-furoic acid. As a result, the development of detailed application notes, experimental protocols, and quantitative data summaries as requested is not feasible at this time. The information presented below is based on related compounds and general methodologies to provide a foundational understanding for future research endeavors.

Compound Profile: this compound

PropertyValue
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
CAS Number 914203-44-4

This compound belongs to a chemical class that incorporates a chloronicotinoyl group, similar to neonicotinoid insecticides, and a furoic acid moiety. While data on the specific combination is unavailable, information on related structures provides some context. For instance, 6-chloronicotinic acid is a known metabolite of several neonicotinoid insecticides.[1][2] 2-Furoic acid, on the other hand, is a compound with known hypolipidemic effects and has an established acute toxicity profile in rodents.[3][4]

Hypothetical In Vivo Research Workflow

Should in vivo studies be initiated for this compound, a logical experimental workflow would be necessary to characterize its pharmacokinetic, pharmacodynamic, and toxicological properties.

G cluster_0 Preclinical In Vivo Assessment A Compound Synthesis & Purification B Animal Model Selection (e.g., Mice, Rats) A->B Formulation C Dose-Ranging Studies (Acute Toxicity) B->C Ethical Approval D Pharmacokinetic (PK) Studies (ADME) C->D Determine MTD E Efficacy/Pharmacodynamic (PD) Studies D->E Dosage Regimen G Data Analysis & Reporting D->G F Toxicology Studies (Sub-chronic, Chronic) E->F Therapeutic Window E->G F->G

Caption: A general workflow for preclinical in vivo evaluation of a novel compound.

Proposed Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific characteristics of this compound.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of the compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil)

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Observation cages

Procedure:

  • Acclimate animals for at least one week prior to the study.

  • Fast animals overnight before dosing.

  • Prepare a range of doses of the test compound in the selected vehicle.

  • Administer a single dose of the compound to different groups of animals via oral gavage. Include a vehicle control group.

  • Observe animals continuously for the first 4 hours post-dosing and then daily for 14 days.

  • Record clinical signs of toxicity, body weight changes, and mortality.

  • Perform gross necropsy on all animals at the end of the study.

  • Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).

Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Materials:

  • This compound

  • Male Wistar rats with jugular vein cannulation

  • Dosing and blood collection supplies

  • LC-MS/MS for bioanalysis

Procedure:

  • Administer a single intravenous (IV) and oral (PO) dose to two separate groups of cannulated rats.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and potential metabolites.

  • Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability using appropriate software.

Potential Signaling Pathway Involvement

Given the structural similarity to neonicotinoids, it is plausible that this compound could interact with nicotinic acetylcholine receptors (nAChRs). Neonicotinoids are known agonists of insect nAChRs, leading to nerve overstimulation and death. Their selectivity for insect over vertebrate nAChRs is a key aspect of their use as insecticides.

G cluster_0 Hypothesized Nicotinic Acetylcholine Receptor Interaction A This compound B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to Receptor C Ion Channel Opening B->C Conformational Change D Na+/Ca2+ Influx C->D E Neuronal Depolarization D->E F Neurotransmission Alteration E->F

Caption: A potential mechanism of action via nAChR modulation.

Conclusion

The absence of in vivo data for this compound underscores a significant gap in the scientific understanding of this compound. The protocols and workflows outlined here provide a standard framework for initiating such studies. Future research is essential to elucidate the biological activity, safety profile, and potential therapeutic or toxicological relevance of this molecule. Researchers are encouraged to conduct foundational in vitro assays to guide subsequent in vivo experimental design.

References

Application Notes and Protocols: Synthesis and Application of 2-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and diverse applications of 2-chloronicotinic acid derivatives. This document includes detailed experimental protocols for the synthesis of key derivatives and for the evaluation of their biological activity. The information is intended to serve as a practical guide for researchers in medicinal chemistry, agrochemistry, and related fields.

Introduction

2-Chloronicotinic acid is a versatile halogenated derivative of nicotinic acid (Vitamin B3). Its unique chemical structure, featuring a reactive chlorine atom at the 2-position of the pyridine ring, makes it a valuable starting material and intermediate for the synthesis of a wide range of bioactive compounds.[1][2] Derivatives of 2-chloronicotinic acid are integral components in the development of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer agents, as well as agrochemicals such as herbicides and fungicides.[2][3][4]

Synthesis of 2-Chloronicotinic Acid and its Derivatives

Several synthetic routes have been established for the preparation of 2-chloronicotinic acid and its subsequent derivatives. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

General Synthesis of 2-Chloronicotinic Acid

One common method for the synthesis of 2-chloronicotinic acid involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.

Reaction Scheme:

A reported method for this transformation utilizes hydrogen peroxide for the oxidation step and a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for the chlorination, achieving a yield of 87.5%.[3] Another approach involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone in the presence of an acetate catalyst.[5]

Synthesis of 2-Chloronicotinic Acid Derivatives

The chlorine atom at the 2-position of 2-chloronicotinic acid is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is the foundation for the synthesis of diverse derivatives, including amides, esters, and compounds with new heterocyclic rings.

1. Synthesis of Amide Derivatives:

Amide derivatives are readily synthesized by reacting 2-chloronicotinic acid with a primary or secondary amine. The reaction can be facilitated by activating the carboxylic acid group, for example, by converting it to an acyl chloride.

2. Synthesis of Arylamino Derivatives:

The reaction of 2-chloronicotinic acid with anilines can be achieved under various conditions, including in high-temperature water or solvent-free conditions using boric acid as a catalyst, to produce 2-(arylamino)nicotinic acids.[6] These compounds are precursors to important anti-inflammatory drugs.

Quantitative Data on Synthesis

DerivativeStarting MaterialReagents and ConditionsYield (%)Reference
2-Chloronicotinic AcidNicotinic Acid1. H₂O₂ (Oxidation) 2. POCl₃, PCl₅ (Chlorination)87.5[3]
2-Chloronicotinic Acid2-chloro-3-ethylpyridineOzone, Acetic Acid, Sodium Acetate98[5]
2-Morpholinonicotinic Acid2-Chloronicotinic Acid1. (COCl)₂, DMF, Triethylamine, CH₃OH 2. Morpholine, HCl, H₂O93[7][8]
Diflufenican2-Chloronicotinic Acid1. 3-Trifluoromethyl phenol 2. 2,4-Difluoroaniline, CuCl50-92[9]
Flunixin2-Chloronicotinic Acid2-Methyl-3-trifluoromethylaniline, Boric AcidExcellent[6]

Applications of 2-Chloronicotinic Acid Derivatives

The derivatives of 2-chloronicotinic acid have found broad applications in various fields due to their diverse biological activities.

Pharmaceutical Applications
  • Anti-inflammatory Agents: 2-Chloronicotinic acid is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin and niflumic acid.[6]

  • Anticancer Agents: Certain derivatives have shown promise as anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival. For instance, pyridine derivatives have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2]

  • Antimicrobial Agents: Various derivatives, particularly those incorporating other heterocyclic moieties, have demonstrated significant antibacterial and antifungal activities.[10]

Agrochemical Applications
  • Herbicides: It is a crucial building block for herbicides such as diflufenican and nicosulfuron.[9]

  • Fungicides: 2-Chloronicotinic acid is used in the synthesis of fungicides like boscalid.

Signaling Pathway Inhibition: The JAK-STAT Pathway

A significant area of research for 2-chloronicotinic acid derivatives is in the development of kinase inhibitors. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[1][3] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[8]

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[8] Selective inhibition of these kinases is a key strategy for therapeutic intervention. Derivatives of 2-chloronicotinic acid have been explored as selective inhibitors of TYK2.[2] These inhibitors typically act by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream STAT proteins and thereby blocking the signal transduction.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (TYK2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 2-Chloronicotinic Acid Derivative (TYK2 Inhibitor) Inhibitor->JAK Inhibition Synthesis_Workflow Start 2-Chloronicotinic Acid Step1 Esterification ((COCl)₂, DMF, TEA, CH₃OH) Start->Step1 Intermediate1 Methyl 2-chloronicotinate Step1->Intermediate1 Step2 Nucleophilic Substitution (Morpholine, HCl, H₂O) Intermediate1->Step2 Intermediate2 Methyl 2-morpholinonicotinate Step2->Intermediate2 Step3 Hydrolysis (HCl, H₂O) Intermediate2->Step3 Product 2-Morpholinonicotinic Acid Step3->Product

References

Furoic Acid Derivatives: Versatile Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Furoic acid and its derivatives have emerged as valuable and versatile building blocks in organic synthesis. Derived from renewable biomass sources, these furan-based compounds offer a sustainable platform for the construction of a diverse array of molecules with applications in pharmaceuticals, materials science, and agrochemicals. Their unique electronic properties and reactivity patterns allow them to participate in a variety of chemical transformations, making them attractive starting materials for the synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of furoic acid derivatives in several key synthetic applications. The information is intended to serve as a practical guide for researchers and professionals in the field of drug discovery and chemical development.

Application Note 1: Furoic Acid Derivatives in the Synthesis of Prazosin

Furoic acid derivatives are key intermediates in the synthesis of Prazosin, a well-known α1-blocker used in the treatment of hypertension. The furoyl moiety is introduced via the acylation of a piperazine-substituted quinazoline core. This reaction is a crucial step in the overall synthesis of Prazosin and highlights the utility of furoic acid derivatives in the construction of pharmaceutically active compounds. The following protocol details the synthesis of Prazosin hydrochloride from 2-furoyl chloride.

Experimental Protocol: Synthesis of Prazosin Hydrochloride

This protocol describes the synthesis of Prazosin hydrochloride from 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline and 2-furoyl chloride.[1]

Materials:

  • 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline

  • 2-Furoyl chloride

  • Chloroform

  • Isoamyl alcohol

  • 10% (w/w) aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Anhydrous hydrogen chloride gas

Procedure:

  • Dissolve 57.8 g (0.20 mole) of 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline in 1000 mL of chloroform.

  • Slowly add 30.2 g (0.20 mole) of 2-furoyl chloride to the solution at ambient temperature.

  • Stir the resulting slurry for 15 minutes after the addition is complete.

  • Add 1000 mL of isoamyl alcohol to the mixture.

  • Add a sufficient amount of 10% (w/w) aqueous sodium hydroxide solution (approximately 200 mL) to dissolve the solid material while maintaining the mixture at room temperature.

  • Separate the aqueous layer and wash the organic phase with 250 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and cool the filtrate to 0°C.

  • Pass anhydrous hydrogen chloride gas through the solution at 0-5°C until the solution is acidic to moistened test paper (pH about 2-2.5). This should take approximately 45 minutes.

  • Evaporate the chloroform at reduced pressure while gently warming to about 45°C.

  • Release the vacuum and heat the solution to about 100°C to remove the last traces of chloroform.

  • Allow the mixture to cool to room temperature.

  • Recover the product by filtration, wash with chloroform, and dry in a vacuum oven at 50-60°C.

Data Presentation
Reactant Amount Product Yield Melting Point
2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline57.8 gPrazosin Hydrochloride73.9 g277-279°C (dec.)
2-Furoyl chloride30.2 g

Visualization

Prazosin_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 2_piperazinyl_quinazoline 2-(1-Piperazinyl)-4-amino- 6,7-dimethoxyquinazoline acylation Acylation 2_piperazinyl_quinazoline->acylation 2_furoyl_chloride 2-Furoyl Chloride 2_furoyl_chloride->acylation workup Workup & HCl salt formation acylation->workup Chloroform, Isoamyl alcohol, NaOH prazosin_hcl Prazosin Hydrochloride workup->prazosin_hcl Anhydrous HCl

Caption: Synthetic pathway of Prazosin Hydrochloride.

Application Note 2: Furoic Acid Derivatives as Dienes in Diels-Alder Reactions

Furoic acid and its derivatives can act as dienes in Diels-Alder reactions, providing a powerful tool for the construction of oxabicyclic systems. These reactions are particularly interesting from a green chemistry perspective, as they can often be performed in water, which can lead to rate enhancements.[2][3] The resulting cycloadducts are versatile intermediates that can be further transformed into a variety of carbocyclic and heterocyclic compounds.

Experimental Protocol: Diels-Alder Reaction of 2-Furoic Acid with N-Phenylmaleimide

This protocol describes a general procedure for the Diels-Alder reaction between a furoic acid derivative and a maleimide in an aqueous medium.[4]

Materials:

  • 2-Furoic acid

  • N-Phenylmaleimide

  • Sodium hydroxide (50 wt% solution)

  • Demineralized water

  • Dichloromethane

  • Sodium chloride

  • Phosphoric acid (85%)

Procedure:

  • Dissolve 5 mmol of 2-furoic acid in 5 mL of demineralized water (1 M).

  • Add 5 mmol of 50 wt% NaOH solution and 7.5 mmol of N-phenylmaleimide.

  • Stir the mixture at 50°C for 16 hours.

  • After cooling to ambient temperature, transfer the mixture to a separatory funnel and wash with dichloromethane (3 x 2.5 mL).

  • Transfer the aqueous phase to a round bottom flask and add 1 g of solid NaCl.

  • Acidify the solution with 85% H3PO4 to a pH of 1-2 and cool to 0-5°C.

  • Stir the resulting suspension at 0-5°C for at least one hour to allow for complete precipitation of the Diels-Alder adduct.

  • Filter the precipitate, wash twice with cold water (2 x 1 mL), and dry in vacuo.

Data Presentation
Furoic Acid Derivative Maleimide Solvent Temperature (°C) Time (h) Yield (%)
2-Furoic acidN-MethylmaleimideWater501695
2-Furoic acidN-EthylmaleimideWater501693
2-Furoic acidN-PhenylmaleimideWater501651
Methyl 2-furoateN-MethylmaleimideWater501681

Visualization

Diels_Alder cluster_reactants Reactants cluster_reaction Reaction cluster_product Product furoic_acid 2-Furoic Acid Derivative cycloaddition [4+2] Cycloaddition furoic_acid->cycloaddition maleimide Maleimide maleimide->cycloaddition adduct Diels-Alder Adduct cycloaddition->adduct Water, 50°C

Caption: Diels-Alder reaction of a furoic acid derivative.

Application Note 3: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Furoic Acid

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential as a replacement for terephthalic acid in the production of polymers like polyethylene terephthalate (PET). A promising route to FDCA involves the carboxylation of 2-furoic acid, which itself can be produced from the oxidation of furfural. This two-step process offers a sustainable pathway from biomass to a valuable polymer precursor.[5]

Experimental Protocol: Two-Step Synthesis of FDCA from Furfural

This protocol outlines the oxidation of furfural to 2-furoic acid and its subsequent carboxylation to 2,5-furandicarboxylic acid.[5][6]

Step 1: Oxidation of Furfural to 2-Furoic Acid

  • In a suitable reactor, a heterogeneous gold-based catalyst is suspended in water.

  • Furfural is added to the reactor.

  • The reaction is carried out under an oxygen atmosphere at a low temperature (e.g., 110°C) and low pressure for a specified time (e.g., 120 minutes).

  • After the reaction, the catalyst is filtered off, and the aqueous solution of 2-furoic acid is used in the next step.

Step 2: Carboxylation of 2-Furoic Acid to 2,5-Furandicarboxylic Acid

  • The aqueous solution of 2-furoic acid is neutralized with an alkali metal carbonate (e.g., a mixture of potassium and cesium carbonates) to form the furoate salt.

  • The water is removed to obtain a mixture of the furoate salt and excess carbonate.

  • This salt mixture is heated to a high temperature (260-290°C) under a CO2 atmosphere (e.g., 8 bars) for an extended period (e.g., 40 hours).

  • After cooling, the resulting solid is dissolved in water and acidified with a strong acid (e.g., HCl) to precipitate the FDCA.

  • The FDCA is then collected by filtration, washed with water, and dried.

Data Presentation
Step Starting Material Product Yield (%)
1. OxidationFurfural2-Furoic Acid95
2. Carboxylation2-Furoic Acid2,5-Furandicarboxylic Acid78
Overall Furfural 2,5-Furandicarboxylic Acid 74

Visualization

FDCA_Synthesis furfural Furfural furoic_acid 2-Furoic Acid furfural->furoic_acid Oxidation (Au catalyst, O2, H2O) fdca 2,5-Furandicarboxylic Acid furoic_acid->fdca Carboxylation (Molten salts, CO2)

Caption: Two-step synthesis of FDCA from furfural.

Application Note 4: Furoic Acid Derivatives in the Synthesis of Nitrofuran Antibiotics

5-Nitro-2-furoic acid and its derivatives are crucial intermediates in the synthesis of nitrofuran antibiotics, a class of synthetic broad-spectrum antibacterial agents. A key step in the synthesis of these drugs is the introduction of the nitro group at the 5-position of the furan ring. The following protocol provides a method for the synthesis of nitrofurantoin, a common nitrofuran antibiotic, starting from 5-nitrofurfural diacetate, which is derived from the nitration of a furfural precursor.

Experimental Protocol: Synthesis of Nitrofurantoin

This protocol describes the synthesis of nitrofurantoin from 5-nitrofurfural diacetate and 1-aminohydantoin.[7]

Materials:

  • 5-Nitrofurfural diacetate

  • Hydrochloric acid

  • Purified water

  • 1-Aminohydantoin

  • Iron-nickel-copper composite catalyst

  • Sodium chloride

Procedure:

  • Add 5 kg of 10% hydrochloric acid and 40 kg of purified water to a reactor.

  • Heat the mixture to 65°C and add 10 kg of 5-nitrofurfural diacetate.

  • Heat the mixture to 85°C to achieve complete hydrolysis of the diacetate.

  • Add an iron-nickel-copper composite catalyst and 100 g of solid sodium chloride.

  • Add 50 kg of 1-aminohydantoin, preheated to 65°C.

  • Heat the mixture to 95°C and maintain reflux for 60 minutes.

  • Wash the reactant with purified water until the pH is 7.0.

  • Filter the solid product and wash with flowing purified water at 94°C for 30 minutes.

  • Cool the product to 0°C to obtain the finished nitrofurantoin.

Data Presentation
Starting Material Amount Product Yield (%)
5-Nitrofurfural diacetate10 kgNitrofurantoin99.0
1-Aminohydantoin50 kg

Visualization

Nitrofurantoin_Synthesis 5_nitrofurfural_diacetate 5-Nitrofurfural Diacetate nitrofurantoin Nitrofurantoin 5_nitrofurfural_diacetate->nitrofurantoin Hydrolysis (HCl) 1_aminohydantoin 1-Aminohydantoin 1_aminohydantoin->nitrofurantoin Condensation

Caption: Synthesis of Nitrofurantoin.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of furoic acid and its derivatives, key platform chemicals for the production of pharmaceuticals, polymers, and other value-added products. The focus is on enzymatic and whole-cell catalytic systems, offering environmentally benign alternatives to traditional chemical synthesis routes.

Introduction

Furoic acid and its derivatives, such as 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as bio-based building blocks for a wide range of applications.[1][2] Biocatalysis, leveraging the specificity and efficiency of enzymes, presents a sustainable approach for their synthesis, often under mild reaction conditions with high selectivity.[1] This document outlines key biocatalytic strategies, presents comparative data, and provides detailed experimental protocols for the synthesis of these valuable compounds.

Data Presentation: Biocatalytic Synthesis of Furoic Acid Derivatives

The following tables summarize quantitative data from various biocatalytic systems for the synthesis of furoic acid (FA) and 2,5-furandicarboxylic acid (FDCA).

Table 1: Whole-Cell Biocatalytic Synthesis of Furoic Acid (FA) from Furfural

BiocatalystSubstrate (Furfural) Conc.Temp. (°C)pHReaction Time (h)Product (FA) Conc. (mM)Yield (%)Selectivity (%)Reference
Pseudomonas putida KT2440170 mM (batch)306.02170~100~100[3]
Pseudomonas putida KT2440Fed-batch (~60-70 mM additions)306.0320497.5>97[3]
E. coli TS75.0 mM307.09675.0100-[4]
E. coli HMFOMUT75.0 mM306.512060.280.2-[4]
E. coli BH75.0 mM357.520045.260.3-[4]
Recombinant E. coli harboring ASPDH100 mM----99-[2]

Table 2: Biocatalytic Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydroxymethylfurfural (HMF)

Biocatalyst SystemSubstrate (HMF) Conc. (mM)Temp. (°C)pHReaction Time (h)Product (FDCA) Conc. (mM)Yield (%)Reference
Engineered P. putida S12Fed-batch---~192 (30 g/L)97[5]
Engineered E. coli (VDH1 & HmfH)150-pH-controlled-14496[6]
Multi-enzyme cascade (GAO, PeryAAO, AaeUPO)10-6.0---[7]
Multi-enzyme cascade (GalOx M3-5, PaoABC, catalase)100---7474[5]
Whole-cell E. coli (UbiD-UbiX system with PtHmfF)25 (2-furoic acid)50-3--[8]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for Furoic Acid Production using Pseudomonas putida KT2440

This protocol details the cultivation of Pseudomonas putida KT2440 and its application as a whole-cell biocatalyst for the selective oxidation of furfural to furoic acid.[3]

Materials and Reagents:

  • Pseudomonas putida KT2440

  • Luria-Bertani (LB) medium

  • 5-hydroxymethylfurfural (HMF) for induction

  • Furfural (substrate)

  • Phosphate buffer (200 mM, pH 6.0)

  • Calcium carbonate (CaCO₃)

  • Sodium chloride (0.85% w/v) saline solution

  • HPLC system for analysis

Procedure:

  • Preparation of Whole-Cell Biocatalyst:

    • Inoculate a single colony of P. putida KT2440 into 5 mL of LB medium and incubate overnight at 30°C with shaking (200 rpm).

    • Transfer 1% of the seed culture into fresh LB medium and continue cultivation under the same conditions.

    • At the mid-exponential growth phase, add HMF to a final concentration of 4.5 mM to induce the catalytic activity.

    • After 12 hours of induction, harvest the cells by centrifugation (6,000 x g, 8 min).

    • Wash the cell pellet twice with 0.85% NaCl saline solution and resuspend in the reaction buffer.

  • Whole-Cell Catalytic Oxidation of Furfural:

    • Prepare a 20 mL reaction mixture in a 100 mL flask containing:

      • 200 mM phosphate buffer (pH 6.0)

      • 50 mM furfural

      • 10.5 g/L (dry cell weight) of P. putida KT2440 cells

      • 25 mM CaCO₃

    • Incubate the reaction at 30°C with shaking at 200 rpm.

    • Monitor the reaction progress by taking samples at regular intervals.

    • Analyze the concentration of furfural and furoic acid using HPLC.

Protocol 2: Multi-Enzyme Cascade for 2,5-Furandicarboxylic Acid (FDCA) Synthesis

This protocol describes a one-pot, multi-enzyme cascade reaction for the synthesis of FDCA from HMF using a combination of fungal oxidoreductases.[7]

Materials and Reagents:

  • Galactose oxidase (GAO)

  • Aryl alcohol oxidase from Pleurotus eryngii (PeryAAO)

  • Unspecific peroxygenase from Agrocybe aegerita (AaeUPO)

  • 5-hydroxymethylfurfural (HMF)

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Trichloroacetic acid (50%) for reaction quenching

  • HPLC system for analysis

Procedure:

  • Enzyme Preparation:

    • Prepare stock solutions of GAO, PeryAAO, and AaeUPO in 50 mM potassium phosphate buffer (pH 6.0).

  • Multi-Enzyme Cascade Reaction:

    • Prepare a 10 mL reaction mixture in a suitable vessel containing:

      • 50 mM potassium phosphate buffer (pH 6.0)

      • 10 mM HMF

      • GAO (final concentration 0.6 mg/mL)

      • PeryAAO (final concentration 0.32 mg/mL)

      • AaeUPO (final concentration 0.098 mg/mL)

    • Stir the reaction mixture at room temperature. Note: No exogenous H₂O₂ is required as it is generated in situ by the oxidases.

    • Take 50 µL samples at regular intervals (e.g., every 40 minutes).

    • Quench the reaction in the samples by adding 50 µL of 50% trichloroacetic acid or by heating at 95°C for 3 minutes.

    • Analyze the samples by HPLC to determine the concentrations of HMF, intermediates (DFF, HMFCA, FFCA), and the final product (FDCA).

Visualizations

Signaling Pathways and Experimental Workflows

Biocatalytic_FDCA_Synthesis cluster_pathway Multi-Enzyme Cascade for FDCA Synthesis HMF 5-Hydroxymethyl- furfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF  Galactose Oxidase (GAO) /  Aryl Alcohol Oxidase (AAO)   HMFCA 5-Hydroxymethyl-2- furoic acid (HMFCA) HMF->HMFCA  Unspecific Peroxygenase (UPO) /  Horseradish Peroxidase (HRP)   FFCA 5-Formyl-2-furoic acid (FFCA) DFF->FFCA  AAO / UPO   HMFCA->FFCA  AAO   FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA  UPO  

Caption: Multi-enzyme cascade for the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF).

Whole_Cell_Biocatalysis_Workflow cluster_workflow General Workflow for Whole-Cell Biocatalysis start Inoculate single colony of biocatalyst preculture Overnight preculture start->preculture main_culture Inoculate main culture preculture->main_culture induction Induce with appropriate compound (e.g., HMF) main_culture->induction harvest Harvest cells by centrifugation induction->harvest wash Wash cell pellet harvest->wash biotransformation Perform biotransformation (Substrate + Cells in buffer) wash->biotransformation analysis Monitor reaction and analyze products by HPLC biotransformation->analysis end Product isolation analysis->end

Caption: General experimental workflow for whole-cell biocatalytic synthesis.

Furoic_Acid_Synthesis cluster_pathway Whole-Cell Biocatalytic Synthesis of Furoic Acid Furfural Furfural FuroicAcid Furoic Acid Furfural->FuroicAcid  Oxidation   Biocatalyst Whole-cells (e.g., Pseudomonas putida) Biocatalyst->FuroicAcid

Caption: Whole-cell biocatalytic synthesis of furoic acid from furfural.

References

Troubleshooting & Optimization

Technical Support Center: 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(6-chloronicotinoyl)-2-furoic acid. The information provided is designed to assist in improving the purity of this compound during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is often cited with a purity of 97% or higher.[1][2] However, the actual purity can vary between batches and suppliers. It is always recommended to verify the purity of the starting material using appropriate analytical techniques such as HPLC or NMR spectroscopy.

Q2: What are the most common impurities in synthetically prepared this compound?

A2: While specific impurity profiles can vary depending on the synthetic route, common impurities may include unreacted starting materials such as 2-furoic acid and 6-chloronicotinic acid (or its activated form, like 6-chloronicotinoyl chloride). Other potential impurities can arise from side reactions, such as the hydrolysis of 6-chloronicotinoyl chloride to 6-chloronicotinic acid, or residual solvents used in the synthesis and purification steps.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the purity of this compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying the presence of impurities with distinct chemical shifts. Mass spectrometry (MS) can be used to confirm the molecular weight of the product and identify unknown impurities.

Q4: What is a suitable recrystallization solvent for improving the purity of this compound?

A4: Based on the purification of the related compound 2-furoic acid, suitable recrystallization solvents could include carbon tetrachloride or a mixture of an organic solvent and water.[1] Experimentation with different solvent systems, such as ethanol/water, acetone/water, or toluene, may be necessary to find the optimal conditions for recrystallization. The choice of solvent will depend on the solubility of the desired compound versus its impurities at different temperatures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or HPLC to ensure completion. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.
Presence of unreacted starting materials (2-furoic acid, 6-chloronicotinoyl chloride/acid)Optimize the stoichiometry of the reactants. After the reaction, perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic starting materials and byproducts.
Side reactionsControl the reaction temperature carefully, as side reactions are often promoted by higher temperatures. Ensure all reagents and solvents are of high purity and free of water, which can lead to the hydrolysis of acyl chlorides.
Issue 2: Oily Product or Failure to Crystallize
Potential Cause Troubleshooting Step
Presence of residual solventEnsure the product is thoroughly dried under vacuum to remove any remaining solvent. Gentle heating under vacuum can aid this process.
High impurity contentThe presence of significant amounts of impurities can inhibit crystallization. Attempt a preliminary purification step, such as passing the crude product through a short plug of silica gel, before attempting recrystallization.
Inappropriate solvent for crystallizationThe product may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the product is poorly soluble) dropwise to the solution to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Issue 3: Poor Recovery After Recrystallization
Potential Cause Troubleshooting Step
Product is too soluble in the recrystallization solventUse a smaller volume of solvent for recrystallization. Ensure the solution is fully saturated at the boiling point of the solvent. Cool the solution slowly to maximize crystal growth and recovery. Placing the solution in an ice bath after it has reached room temperature can further increase the yield.
Premature crystallization during hot filtrationHeat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing on the filter paper. Use a fluted filter paper for faster filtration.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound. The specific conditions may need to be optimized for your system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a low percentage of Solvent B, and gradually increase it over 20-30 minutes. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not when cold. Potential solvents include ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Expected Purity Levels After Different Purification Steps

Purification StepExpected Purity Range (%)
Crude Product (Post-synthesis)70 - 90
After Aqueous Workup85 - 95
After Single Recrystallization> 98
After Column Chromatography> 99

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound workup Aqueous Workup start->workup Dissolve in organic solvent, wash with base recrystallization Recrystallization workup->recrystallization Evaporate solvent chromatography Column Chromatography (Optional) recrystallization->chromatography If impurities persist hplc HPLC Purity Check recrystallization->hplc Collect crystals chromatography->hplc hplc->recrystallization Purity < 98% nmr NMR for Structural Confirmation hplc->nmr Purity > 98% final_product Pure Product (>98%) nmr->final_product troubleshooting_logic start Low Purity of Crude Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_impurities Identify Impurities (NMR/MS) start->check_impurities incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Reaction not complete starting_materials Unreacted Starting Materials check_impurities->starting_materials Starting materials present side_products Side Products check_impurities->side_products Other impurities present optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) incomplete_reaction->optimize_reaction aqueous_workup Perform Aqueous Base Wash starting_materials->aqueous_workup recrystallize Recrystallize side_products->recrystallize column_chromatography Column Chromatography recrystallize->column_chromatography If still impure

References

stability issues of 5-(6-Chloronicotinoyl)-2-furoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 5-(6-Chloronicotinoyl)-2-furoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common questions and problems related to the stability of this compound in solution. The guidance is based on the chemical structure of the molecule and general principles of chemical stability.

FAQs

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in solution. Based on its structure, which includes a chlorinated pyridine ring, a furan ring, and a carboxylic acid, potential degradation pathways include hydrolysis, photodegradation, and decarboxylation. It is also important to consider the solvent used and the storage conditions.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products have not been documented in the literature for this exact molecule, potential degradation could occur at several sites:

  • Hydrolysis: The nicotinoyl moiety could be susceptible to hydrolysis.

  • Photodegradation: The chlorinated pyridine ring may be susceptible to photodegradation, as has been observed with other chloropyridine compounds.[1][2]

  • Decarboxylation: The furoic acid moiety may undergo decarboxylation, particularly at elevated temperatures.[3][4]

Q3: How can I minimize the degradation of my this compound solutions?

A3: To minimize degradation, consider the following precautions:

  • Solvent Selection: Use high-purity solvents and consider the pH of your solution. Buffering the solution may be necessary to maintain a stable pH.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. This is particularly important given the potential for photodegradation of the chloropyridine moiety.[1][2]

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Fresh Preparation: Whenever possible, prepare fresh solutions for your experiments to ensure accurate concentrations.

Troubleshooting Common Issues

Observed Issue Potential Cause Recommended Action
Precipitate forms in the solution upon storage. The compound may have limited solubility in the chosen solvent at the storage temperature.Warm the solution to room temperature and vortex to see if the precipitate redissolves. If not, consider preparing a fresh solution or using a different solvent system.
Inconsistent results in bioassays. The compound may be degrading in the assay medium.Perform a stability study of the compound in the bioassay medium under the experimental conditions (e.g., temperature, incubation time) to assess its stability.
Discoloration of the solution. This could be a sign of degradation and the formation of colored byproducts.Discard the solution and prepare a fresh stock. Investigate the storage conditions and solvent for potential incompatibilities.

Experimental Protocols

As no specific stability-indicating assays for this compound are publicly available, a general protocol for assessing the stability of a compound in solution is provided below. This can be adapted for your specific experimental needs.

Protocol: General Stability Assessment in Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., DMSO, ethanol, aqueous buffer).

    • Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

  • Incubation Conditions:

    • Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove an aliquot from each storage condition for analysis.

  • Analysis:

    • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The HPLC method should be stability-indicating, meaning it can separate the parent compound from its potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the compound remaining versus time for each condition to determine the degradation rate.

Data Presentation

The following table template can be used to summarize the quantitative data from your stability experiments.

Table 1: Stability of this compound in Solution

Storage ConditionTime PointConcentration (µg/mL)% Remaining
-20°C, Protected from Light 0 hr100%
24 hr
1 week
4°C, Protected from Light 0 hr100%
24 hr
1 week
Room Temperature, Protected from Light 0 hr100%
24 hr
1 week
Room Temperature, Exposed to Light 0 hr100%
24 hr
1 week

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot cond_rt Room Temp aliquot->cond_rt Incubate cond_4c 4°C aliquot->cond_4c Incubate cond_neg20c -20°C aliquot->cond_neg20c Incubate cond_light Light Exposure aliquot->cond_light Incubate sampling Sample at Time Points cond_rt->sampling cond_4c->sampling cond_neg20c->sampling cond_light->sampling hplc HPLC Analysis sampling->hplc data_eval Data Evaluation hplc->data_eval

Caption: Workflow for assessing the stability of a compound in solution.

Potential Degradation Pathways

References

Technical Support Center: Optimization of Reaction Conditions for 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-(6-Chloronicotinoyl)-2-furoic acid.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of 2-furoic acid with 6-chloronicotinoyl chloride. Optimization of specific parameters may be required to achieve desired yields and purity.

Materials:

  • 2-Furoic acid

  • 6-Chloronicotinoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., nitrobenzene, 1,2-dichloroethane)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • pH paper or meter

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 6-chloronicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel to the stirred suspension.

  • Addition of Furoic Acid: After the addition of the acyl chloride is complete, add a solution of 2-furoic acid (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl. This should be done carefully as the quenching process is highly exothermic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution. The aqueous layers can be back-extracted with dichloromethane to recover any dissolved product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow Diagram:

experimental_workflow start Start setup Reaction Setup: - Suspend AlCl3 in anhydrous DCM - Inert atmosphere start->setup add_acyl Add 6-Chloronicotinoyl Chloride Solution at 0 °C setup->add_acyl add_furoic Add 2-Furoic Acid Solution at 0 °C add_acyl->add_furoic reaction Reaction at Room Temperature (Monitor by TLC/HPLC) add_furoic->reaction quench Quench with 1M HCl at 0 °C reaction->quench workup Aqueous Work-up: - Separate layers - Wash with HCl, H2O, NaHCO3 quench->workup dry_concentrate Dry with Na2SO4 and Concentrate workup->dry_concentrate purify Purification: - Recrystallization or - Column Chromatography dry_concentrate->purify end End Product: This compound purify->end

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Lewis acid (e.g., hydrated AlCl₃).2. Insufficient reaction time or temperature.3. Deactivation of the furan ring by the carboxylic acid group.4. Polymerization of the furan starting material.1. Use freshly opened or properly stored anhydrous Lewis acid. 2. Increase reaction time and/or temperature, monitoring carefully by TLC/HPLC. 3. Consider using the methyl or ethyl ester of 2-furoic acid, followed by hydrolysis. 4. Use a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂). Run the reaction at a lower temperature.
Formation of Multiple Products (Poor Selectivity) 1. Acylation at other positions on the furan ring.2. Di-acylation of the furan ring.3. Side reactions involving the pyridine ring.1. Friedel-Crafts acylation of furan derivatives typically occurs at the 5-position if available. Confirm the structure of byproducts by NMR and MS. 2. The acyl group is deactivating, making di-acylation less likely but possible under harsh conditions. Use stoichiometric amounts of reagents. 3. Ensure the reaction conditions are not promoting unwanted substitutions on the pyridine ring.
Dark-colored Reaction Mixture or Product 1. Polymerization of the furan ring, a common side reaction under strong acidic conditions.[1] 2. Charring due to exothermic reaction.1. Use milder reaction conditions (lower temperature, milder Lewis acid). 2. Ensure efficient cooling during the addition of reagents and quenching. Add reagents slowly.
Difficult Product Purification 1. Presence of unreacted starting materials.2. Formation of closely related byproducts.3. Contamination with aluminum salts.1. Optimize the stoichiometry of reactants. 2. Utilize column chromatography with an optimized solvent system for separation. 3. Ensure thorough aqueous work-up to remove all inorganic salts.

Troubleshooting Logic Diagram:

troubleshooting_logic start Low/No Yield? check_lewis Check Lewis Acid Activity (Use fresh, anhydrous) start->check_lewis Yes multiple_products Multiple Products? start->multiple_products No optimize_time_temp Optimize Reaction Time/ Temperature (Monitor) check_lewis->optimize_time_temp use_ester Consider using 2-furoic acid ester optimize_time_temp->use_ester success Successful Synthesis use_ester->success check_stoichiometry Check Stoichiometry multiple_products->check_stoichiometry Yes purification_issue Purification Difficulty? multiple_products->purification_issue No check_stoichiometry->success optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes dark_product Dark Product? purification_issue->dark_product No thorough_workup Ensure Thorough Aqueous Work-up optimize_chromatography->thorough_workup thorough_workup->success milder_conditions Use Milder Conditions (Temp, Lewis Acid) dark_product->milder_conditions Yes dark_product->success No slow_addition Ensure Slow Reagent Addition & Cooling milder_conditions->slow_addition slow_addition->success

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Reaction Optimization

  • Q1: What is the optimal Lewis acid for this reaction?

    • A1: While aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts acylations, it can be too harsh for sensitive substrates like furan derivatives, leading to polymerization.[1] Milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) may offer better yields and cleaner reactions. Experimental screening is recommended to determine the optimal catalyst for your specific setup.

  • Q2: What is the best solvent for this synthesis?

    • A2: Anhydrous, non-polar, aprotic solvents are typically used. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Other solvents like 1,2-dichloroethane or nitrobenzene can also be used, but their higher boiling points may require more vigorous conditions for removal.

  • Q3: What is the ideal reaction temperature and time?

    • A3: The reaction is typically started at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction. It is then allowed to warm to room temperature. The optimal reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction's progress by TLC or HPLC to determine the point of maximum conversion and to avoid the formation of degradation products.

  • Q4: Can I use 2-furoic acid directly, or should I use an ester derivative?

    • A4: The carboxylic acid group in 2-furoic acid is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Using an ester derivative, such as methyl 2-furoate or ethyl 2-furoate, can increase the reactivity of the furan ring. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step.

Work-up and Purification

  • Q5: The reaction mixture turned very dark. Is this normal?

    • A5: A dark reaction mixture often indicates polymerization of the furan starting material, which is a common side reaction in the presence of strong acids. While some color change is expected, a very dark or black mixture suggests that the reaction conditions may be too harsh. Consider using a milder Lewis acid or lower reaction temperatures.

  • Q6: How can I effectively remove the aluminum salts during work-up?

    • A6: Quenching the reaction with dilute acid (e.g., 1M HCl) helps to break up the aluminum-ketone complex. Thorough washing of the organic layer with dilute acid and water is essential to remove the resulting aluminum salts. Multiple extractions may be necessary.

  • Q7: What is the best method to purify the final product?

    • A7: Recrystallization is often a good first choice for purification if the crude product is a solid and a suitable solvent system can be found. Common solvent systems include ethanol/water or ethyl acetate/hexanes. If recrystallization does not provide sufficient purity, column chromatography on silica gel is a more effective method for separating the desired product from byproducts and unreacted starting materials.

Product Analysis and Characterization

  • Q8: What are the expected spectral data for this compound?

      • ¹H NMR: You would expect to see signals corresponding to the protons on the furan and pyridine rings. The furan protons would likely appear as doublets, and the pyridine protons would show a characteristic splitting pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

      • ¹³C NMR: The spectrum would show signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as the carbons of the furan and pyridine rings.

      • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₆ClNO₄: 251.62 g/mol ). The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.

      • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and C-Cl stretching vibrations.

References

Technical Support Center: Synthesis of 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(6-Chloronicotinoyl)-2-furoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, focusing on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The synthesis is typically achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 2-furoic acid with 6-chloronicotinoyl chloride in the presence of a Lewis acid catalyst.

Q2: Why is the furan ring in 2-furoic acid sensitive during Friedel-Crafts acylation?

A2: The furan ring is an electron-rich heterocycle, which makes it highly reactive towards electrophiles. Under strong acidic conditions, such as those often employed in classical Friedel-Crafts reactions with strong Lewis acids like aluminum chloride (AlCl₃), the furan ring is prone to protonation and subsequent polymerization, leading to the formation of dark, insoluble tars and reducing the yield of the desired product.

Q3: What are the most common side reactions to expect?

A3: The most common side reactions include:

  • Polymerization/Tar Formation: As mentioned, the high reactivity of the furan ring can lead to undesired polymerization under harsh acidic conditions.

  • Decarboxylation: At elevated temperatures, the 2-furoic acid starting material or the product may undergo decarboxylation.

  • Diacylation: Although the furoic acid ring is deactivated by the carboxylic acid group, there is a possibility of a second acylation, particularly if the reaction conditions are forced.

  • Complex Formation: The Lewis acid catalyst can form complexes with the heteroatoms (oxygen and nitrogen) in the starting materials and product, which may require a stoichiometric amount of the catalyst and complicate the workup.

Q4: How can I minimize the formation of side products?

A4: To minimize side reactions, consider the following:

  • Choice of Lewis Acid: Use milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or ferric chloride (FeCl₃) instead of aluminum chloride.

  • Reaction Temperature: Maintain a low reaction temperature to reduce the rate of side reactions, including polymerization and decarboxylation.

  • Stoichiometry: Carefully control the stoichiometry of the reactants and the Lewis acid.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inactive Lewis acid catalyst due to moisture exposure.2. Deactivation of the furan ring by the carboxylic acid group is too strong for the chosen reaction conditions.3. The reaction temperature is too low.1. Ensure the Lewis acid is anhydrous and the reaction is performed under an inert atmosphere.2. Consider using a more reactive derivative of 2-furoic acid, such as its acid chloride or anhydride, or a stronger (but still carefully chosen) Lewis acid.3. Gradually increase the reaction temperature while monitoring for the onset of side reactions.
Formation of a Dark, Tarry Substance 1. The Lewis acid is too strong (e.g., AlCl₃).2. The reaction temperature is too high.3. The reaction time is excessively long.1. Switch to a milder Lewis acid (e.g., BF₃·OEt₂, ZnCl₂).2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Product is Difficult to Purify 1. Presence of unreacted starting materials.2. Formation of multiple side products.3. Complexation of the product with the Lewis acid.1. Adjust the stoichiometry of the reactants.2. Optimize reaction conditions (temperature, catalyst, time) to improve selectivity.3. During workup, use an aqueous acid wash to break up the Lewis acid complex, followed by extraction and recrystallization or column chromatography.
Evidence of Decarboxylation 1. The reaction temperature is too high.1. Lower the reaction temperature.2. Minimize the reaction time.

Experimental Protocol: Plausible Synthesis of this compound

Disclaimer: This is a generalized protocol based on the principles of Friedel-Crafts acylation of furan derivatives. Researchers should perform their own risk assessment and optimization.

Materials:

  • 2-Furoic acid

  • 6-Chloronicotinoyl chloride

  • Anhydrous Lewis acid (e.g., Boron trifluoride etherate)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-furoic acid and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid to the stirred suspension.

  • Dissolve 6-chloronicotinoyl chloride in the anhydrous solvent and add it to the dropping funnel.

  • Add the 6-chloronicotinoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_reaction Friedel-Crafts Acylation 2-Furoic_Acid 2-Furoic Acid Product This compound 2-Furoic_Acid->Product Side_Products Side Products (Polymer, Decarboxylated species) 2-Furoic_Acid->Side_Products 6-Chloronicotinoyl_Chloride 6-Chloronicotinoyl Chloride Acylium_Ion_Complex Acylium Ion-Lewis Acid Complex 6-Chloronicotinoyl_Chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., BF3.OEt2) Acylium_Ion_Complex->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start LowYield Low/No Yield? Start->LowYield TarFormation Tar Formation? LowYield->TarFormation No CheckCatalyst Check Lewis Acid Activity (Anhydrous Conditions) LowYield->CheckCatalyst Yes PurificationIssue Purification Issues? TarFormation->PurificationIssue No ChangeCatalyst Use Milder Lewis Acid TarFormation->ChangeCatalyst Yes OptimizeWorkup Optimize Workup Protocol (Acid Wash, Recrystallization) PurificationIssue->OptimizeWorkup Yes Success Successful Synthesis PurificationIssue->Success No IncreaseTemp Gradually Increase Temperature CheckCatalyst->IncreaseTemp IncreaseTemp->TarFormation LowerTemp Lower Reaction Temperature ChangeCatalyst->LowerTemp LowerTemp->PurificationIssue OptimizeWorkup->Success

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: 5-(6-Chloronicotinoyl)-2-furoic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential degradation pathways of 5-(6-Chloronicotinoyl)-2-furoic acid. It includes troubleshooting guides for experimental analysis, frequently asked questions, detailed experimental protocols, and hypothesized degradation pathways based on the known chemistry of its structural moieties.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound and its degradation products, particularly focusing on High-Performance Liquid Chromatography (HPLC) analysis.

Question: I am observing inconsistent retention times for my analyte in my HPLC analysis. What could be the cause?

Answer: Inconsistent retention times are a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

  • Mobile Phase Composition:

    • Inaccurate Mixing: If preparing the mobile phase online, ensure the solvent proportioning valves are functioning correctly. Hand-mixing the mobile phase can help determine if this is the issue.

    • Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile solvents. Prepare fresh mobile phase daily.

    • Degassing: Ensure the mobile phase is properly degassed, as dissolved gases can form bubbles in the pump, leading to flow rate inaccuracies.

  • Pump and Flow Rate:

    • Leaks: Check for any leaks in the pump, fittings, or seals. Salt deposits around fittings can indicate a slow leak.

    • Pump Seals: Worn pump seals can lead to inconsistent flow rates. If you observe leaks around the pump head or unusual noises, consider replacing the seals.

    • Check Valves: A faulty check valve can cause pressure fluctuations and an unstable flow rate.

  • Column Issues:

    • Temperature Fluctuations: Ensure the column temperature is stable and controlled. A column oven is highly recommended for reproducible results.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Sample and Injection:

    • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is of a lower eluotropic strength than the mobile phase to avoid peak distortion and retention time shifts.[1]

    • Injector Issues: Check for leaks or blockages in the injector and sample loop.

Question: My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?

Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase. Here are some strategies to mitigate this:

  • Mobile Phase pH: The carboxylic acid moiety is ionizable. Operating the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid will ensure it is in its protonated, less polar form, which can reduce tailing on reverse-phase columns.

  • Residual Silanols: Peak tailing can be caused by interactions with residual silanol groups on the silica-based stationary phase.

    • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups.

    • Add a Competitive Base: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to saturate the active silanol sites.

    • Lower pH: As mentioned above, a lower pH will also suppress the ionization of silanol groups, reducing these secondary interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants on the column frit or at the head of the column can cause poor peak shape. Try back-flushing the column or using a guard column to protect your analytical column.

Question: I am not getting a good signal for my compound in the mass spectrometer. What are the potential reasons?

Answer: Low signal intensity in mass spectrometry can stem from various factors related to both the analyte and the instrument settings.

  • Ionization Efficiency: this compound has functional groups amenable to electrospray ionization (ESI).

    • ESI Polarity: Try both positive and negative ion modes. The carboxylic acid should ionize well in negative mode ([M-H]⁻), while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺).

    • Mobile Phase Additives: The presence of non-volatile buffers (e.g., phosphate) can cause ion suppression. Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate.

  • Source Conditions: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

  • Analyte Stability: The compound might be degrading in the source. Try reducing the source temperature.

  • Mass Analyzer Settings: Ensure the mass analyzer is set to the correct mass range and that fragmentation parameters (e.g., cone voltage) are optimized for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are likely to involve hydrolysis, photodegradation, and decarboxylation.

  • Hydrolysis: The chlorine atom on the pyridine ring can be substituted by a hydroxyl group, a common degradation pathway for chloropyridinyl compounds.

  • Photodegradation: Similar to other pyridine-based compounds, photodegradation can lead to the cleavage of the molecule and the formation of various intermediates.

  • Decarboxylation: The furoic acid moiety may undergo decarboxylation, especially under thermal stress, to yield a furan derivative.[3][4]

Q2: What are the expected major degradation products?

A2: The major expected degradation products include:

  • 5-(6-Hydroxynicotinoyl)-2-furoic acid: Formed through the hydrolysis of the chlorine atom.

  • 6-Chloronicotinic acid and 2-furoic acid: Resulting from the cleavage of the ketone linkage.

  • Furan-2-yl(6-chloropyridin-3-yl)methanone: Formed via decarboxylation of the parent compound.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV detection is suitable due to the aromatic nature of the molecule. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

Q4: Is this compound susceptible to microbial degradation?

A4: Yes, both the 2-furoic acid and the 6-chloronicotinic acid moieties can be susceptible to microbial degradation.[2][5][6] The furan ring can be opened, and the pyridine ring can be hydroxylated and further degraded by various microorganisms.[2][6]

Proposed Degradation Pathways

The degradation of this compound can be initiated at several points in the molecule. The following diagrams illustrate the hypothesized pathways.

parent This compound hydrolysis_product 5-(6-Hydroxynicotinoyl)-2-furoic acid parent->hydrolysis_product Hydrolysis decarboxylation_product Furan-2-yl(6-chloropyridin-3-yl)methanone parent->decarboxylation_product Decarboxylation cleavage_product1 6-Chloronicotinic acid parent->cleavage_product1 Ketone Cleavage cleavage_product2 2-Furoic acid parent->cleavage_product2 Ketone Cleavage

Caption: Primary degradation pathways of this compound.

cluster_pyridine Pyridine Moiety Degradation cluster_furan Furan Moiety Degradation cleavage_product1 6-Chloronicotinic acid hydroxylation_product 6-Hydroxynicotinic acid cleavage_product1->hydroxylation_product Hydrolysis ring_opening Pyridine Ring Opening Products hydroxylation_product->ring_opening Further Oxidation cleavage_product2 2-Furoic acid furan Furan cleavage_product2->furan Decarboxylation furan_ring_opening Furan Ring Opening Products furan->furan_ring_opening Oxidation

Caption: Secondary degradation of cleavage products.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a stability study of this compound under accelerated conditions (40°C/75% RH). This data is for illustrative purposes only.

Time Point (Weeks)Assay of Parent Compound (%)5-(6-Hydroxynicotinoyl)-2-furoic acid (%)6-Chloronicotinic acid (%)2-Furoic acid (%)Total Degradants (%)
0100.00.00.00.00.0
298.50.80.30.21.3
497.11.50.60.42.5
894.82.81.10.74.6
1292.34.11.61.06.7

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Workflow Diagram:

    start Sample Weighing dissolve Dissolution in Diluent start->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject HPLC Injection filter->inject analyze Data Analysis inject->analyze

    Caption: Sample preparation and analysis workflow for HPLC.

Protocol 2: Mass Spectrometry for Degradant Identification

This protocol describes the use of LC-MS for the structural elucidation of degradation products.

  • Instrumentation:

    • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Liquid Chromatography:

    • Use the same HPLC method as described in Protocol 1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, both positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Nebulizer Gas Flow: 10 L/min.

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Full scan and data-dependent MS/MS.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of potential degradation products.

    • Analyze the high-resolution mass data to determine the elemental composition of the parent ions.

    • Interpret the MS/MS fragmentation patterns to elucidate the structures of the degradation products.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR spectroscopy can be used for the definitive structural confirmation of isolated degradation products.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Isolate the degradation product of interest using preparative HPLC.

    • Lyophilize the collected fraction to remove the mobile phase.

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

  • Data Analysis:

    • Assign all proton and carbon signals and compare the spectra with that of the parent compound to identify structural changes. The chemical shifts of protons on the pyridine ring will be particularly informative for identifying changes to this moiety.

References

Technical Support Center: Scaling Up 5-(6-Chloronicotinoyl)-2-furoic acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(6-Chloronicotinoyl)-2-furoic acid. The information is based on established chemical principles relevant to the synthesis of this molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly when scaling up from laboratory to pilot or industrial scale.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction due to insufficient catalyst activity or deactivation.- Ensure the use of a high-purity Lewis acid catalyst (e.g., AlCl₃). - Perform the reaction under strictly anhydrous conditions to prevent catalyst hydrolysis. - Consider using a milder catalyst system to avoid degradation of the furan ring.
Side reactions, such as polymerization of the furan starting material.- Maintain a low reaction temperature to minimize polymerization. - Optimize the rate of addition of the acylating agent to avoid localized high concentrations.
Product Contamination with Starting Materials Inefficient purification methods at a larger scale.- Develop a robust crystallization procedure with an appropriate solvent system. - Consider alternative purification techniques such as column chromatography with a scalable stationary phase or selective extraction.
Formation of Dark-Colored Impurities Degradation of the furan ring under harsh reaction conditions.- Use a less aggressive Lewis acid or a lower stoichiometric amount. - Shorten the reaction time and quench the reaction as soon as the starting material is consumed. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product Product may be soluble in the reaction mixture or form an oil.- After quenching the reaction, adjust the pH to precipitate the carboxylic acid. - If the product oils out, try adding a co-solvent to induce crystallization or use seed crystals. - Extraction with a suitable organic solvent followed by solvent-swap crystallization can be effective.
Inconsistent Batch-to-Batch Purity Variability in the quality of starting materials or reaction conditions.- Implement strict quality control for all raw materials, including 2-furoic acid and 6-chloronicotinoyl chloride. - Ensure precise control over reaction parameters such as temperature, addition rates, and mixing efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the key scale-up considerations?

A common and logical approach for the synthesis of this compound is a Friedel-Crafts acylation reaction. This would involve reacting a 2-furoic acid derivative with a 6-chloronicotinoyl derivative in the presence of a Lewis acid catalyst.

Key scale-up considerations for this reaction include:

  • Heat Management: Friedel-Crafts acylations are often exothermic. Efficient heat removal is critical at a larger scale to prevent runaway reactions and the formation of degradation products.

  • Reagent Addition: The rate of addition of the acylating agent and the catalyst needs to be carefully controlled to maintain an optimal reaction temperature and minimize side reactions.

  • Mixing: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Work-up and Product Isolation: Quenching the reaction and isolating the product at scale can be challenging. The safe handling and disposal of quenching agents and waste streams must be planned.

Q2: Why is the furan ring a potential source of challenges in this synthesis?

Furan and its derivatives are sensitive to strong acids and oxidizing agents. The Lewis acids used in Friedel-Crafts reactions can lead to side reactions such as polymerization or ring-opening, resulting in the formation of tarry byproducts and a reduction in yield. Careful selection of the catalyst and precise control of reaction conditions are necessary to mitigate these issues.

Q3: What are the common impurities that might be observed, and how can they be minimized?

Common impurities could include:

  • Unreacted starting materials (2-furoic acid and 6-chloronicotinic acid derivatives).

  • Isomers formed by acylation at a different position on the furan ring (though acylation at the 5-position is generally favored for 2-substituted furans).

  • Polymerization byproducts of the furan starting material.

  • Products of side reactions involving the chloropyridine moiety.

To minimize these impurities, it is important to:

  • Optimize the stoichiometry of the reactants and catalyst.

  • Maintain a low and controlled reaction temperature.

  • Use high-purity starting materials.

  • Perform the reaction under an inert atmosphere.

Q4: Are there any specific safety precautions to consider when scaling up this process?

Yes, several safety precautions are critical:

  • Handling of Lewis Acids: Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a dry, inert atmosphere.

  • Exothermic Reaction: The potential for a highly exothermic reaction requires a reactor with adequate cooling capacity and emergency quenching procedures in place.

  • Solvent Safety: The choice of solvent should consider its flammability, toxicity, and environmental impact, especially at large volumes.

  • Byproduct Handling: The work-up of Friedel-Crafts reactions often generates acidic and potentially hazardous waste streams that require proper neutralization and disposal.

Experimental Protocols

While a specific, validated scale-up protocol for this compound is not publicly available, a representative laboratory-scale synthesis based on the principles of Friedel-Crafts acylation is provided below. This can serve as a starting point for process development and scale-up.

Representative Lab-Scale Synthesis of this compound

Materials:

  • 2-Furoic acid

  • 6-Chloronicotinoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 6-chloronicotinoyl chloride (1.0 equivalent) to the suspension while maintaining the temperature at 0°C.

  • In a separate flask, dissolve 2-furoic acid (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the 2-furoic acid solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound.

Visualizations

G Logical Workflow for Troubleshooting Low Yield A Low Yield of Final Product B Investigate Potential Causes A->B C Incomplete Reaction B->C D Side Reactions (e.g., Polymerization) B->D E Check Catalyst Activity & Loading C->E F Verify Anhydrous Conditions C->F G Optimize Reaction Temperature D->G H Control Reagent Addition Rate D->H

Caption: Troubleshooting workflow for low product yield.

G Key Scale-Up Considerations A Scale-Up of Friedel-Crafts Acylation B Heat Management A->B C Reagent Addition Control A->C D Efficient Mixing A->D E Safe Work-up & Isolation A->E

Caption: Major considerations for process scale-up.

Technical Support Center: Minimizing Byproduct Formation in Furoic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving furoic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with 2-furoic acid?

A1: 2-furoic acid is generally stable, but can undergo decarboxylation to form furan at elevated temperatures, typically starting around 140-160°C.[1][2] This process can be accelerated in the presence of certain catalysts. It is also susceptible to degradation in the presence of strong oxidizing agents or under harsh acidic or basic conditions, which can lead to the formation of humin byproducts.[3][4]

Q2: How can I purify crude 2-furoic acid?

A2: Several methods can be used for the purification of 2-furoic acid. Recrystallization from hot water or carbon tetrachloride is a common and effective method.[5] Distillation under reduced pressure is another option for obtaining a high-purity product, though it may involve some product loss due to thermal decomposition.[5] Additionally, dissolving the crude acid in an alkali solution followed by reprecipitation with acid can help remove impurities.[5]

Q3: What are the main pathways for the degradation of 2-furoic acid?

A3: The primary degradation pathway for 2-furoic acid is thermal decarboxylation, which results in the formation of furan.[1][2][6] In the context of aerobic oxidation of furfural, furoic acid can be an intermediate that further degrades into maleic acid and formic acid. In microbial degradation, 2-furoic acid is a central intermediate in the breakdown of furfural and 5-hydroxymethylfurfural (HMF).[7]

Troubleshooting Guides by Reaction Type

Esterification of 2-Furoic Acid

Q: I am observing a low yield and the formation of a dark-colored residue in my esterification reaction. What could be the cause?

A: This issue is likely due to side reactions caused by high temperatures or the presence of impurities.

Probable Causes:

  • Thermal Decomposition: Heating the reaction mixture too high or for too long can cause the decarboxylation of furoic acid to furan, which can then polymerize to form dark-colored humins.

  • Impurities in Starting Material: Residual impurities from the synthesis of furoic acid (e.g., from the Cannizzaro reaction of furfural) can lead to side reactions.

  • Strong Acid Catalyst: While an acid catalyst is often necessary, a very strong acid at high temperatures can promote degradation of the furan ring.

Recommended Solutions:

  • Optimize Reaction Temperature: Aim for the lowest effective temperature to achieve a reasonable reaction rate. For example, successful esterifications have been reported at 125°C.[8]

  • Use a Milder Catalyst: Consider using a solid acid catalyst, such as tungstophosphoric acid supported on zirconia, which can be more selective and easier to separate.[8]

  • Purify Furoic Acid: Ensure the purity of your starting material by recrystallization or distillation.[5]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.

Oxidation of Furfural to Furoic Acid

Q: My furfural oxidation is producing significant amounts of byproducts, including furfuryl alcohol and other acids. How can I improve the selectivity for furoic acid?

A: The formation of furfuryl alcohol is characteristic of the Cannizzaro reaction, which occurs under strong basic conditions. The formation of other acids indicates degradation of the furoic acid product.

Probable Causes:

  • Cannizzaro Reaction: Using strong bases like NaOH leads to a disproportionation reaction where one molecule of furfural is oxidized to furoic acid and another is reduced to furfuryl alcohol, limiting the theoretical yield of furoic acid to 50%.[9]

  • Product Degradation: At higher temperatures and pressures, or with certain catalysts, the desired furoic acid can degrade into maleic acid and formic acid.

  • Humin Formation: Furfural is unstable under strongly basic conditions and can undergo polymerization to form insoluble, dark-colored byproducts known as humins.[3][4]

Recommended Solutions:

  • Avoid Strong Bases: To suppress the Cannizzaro reaction, avoid using strong bases like NaOH.

  • pH Control: Using a buffer solution to maintain a mildly basic pH (e.g., pH 8) can significantly improve selectivity and stability by preventing both the Cannizzaro reaction and acid-catalyzed degradation.

  • Use a Selective Catalyst: Gold-based catalysts, such as Au/TiO2, have shown high selectivity for the aerobic oxidation of furfural to furoic acid under controlled pH conditions. N-heterocyclic carbenes have also been used as effective catalysts for this transformation.[10]

  • Optimize Reaction Conditions: Lowering the reaction temperature (e.g., to below 120°C) can reduce the degradation of furoic acid.

Decarboxylation of Furoic Acid to Furan

Q: I am trying to decarboxylate furoic acid to produce furan, but I am getting a low yield and a lot of charring. How can I improve this?

A: This is a common issue in the thermal decarboxylation of furoic acid, often caused by excessively high temperatures or the absence of a suitable catalyst.

Probable Causes:

  • High Temperature: While heat is required for decarboxylation, temperatures that are too high can lead to the degradation and polymerization of the furan product.

  • Lack of Catalyst: The uncatalyzed thermal decarboxylation can be inefficient and require harsh conditions.

  • Presence of Oxygen: Oxygen can promote oxidative degradation of both the starting material and the product at high temperatures.

Recommended Solutions:

  • Catalytic Decarboxylation: Employing a catalyst can allow the reaction to proceed at a lower temperature with higher selectivity. Silver nanoparticles supported on γ-Al2O3 and copper(I) complexes have been shown to be effective.[11]

  • Temperature Control: Carefully control the reaction temperature to just above the threshold for decarboxylation (around 140-160°C) to minimize side reactions.[1][2]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent oxidative side reactions.

  • Microwave Irradiation: The use of microwave irradiation with a suitable catalyst can significantly reduce the reaction time and improve the yield.[11]

Quantitative Data Summary

Table 1: Effect of Catalyst and Temperature on Furfural Oxidation to Furoic Acid

CatalystTemperature (°C)O2 Pressure (bar)Furfural Conversion (%)Furoic Acid Yield (%)Key ByproductsReference
Au/TiO212020>95>90Maleic acid, Formic acid
Au/MgAl12020~504.4Maleic acid, Formic acid
Au/HT 4:1110N/A100>95Not specified[12]

Table 2: Esterification of 2-Furoic Acid with n-Butanol

CatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion (%)Reference
ZrTPA30PEGT1001251:22493[8]
ZrTPA30PEGT1001101:22425[8]
ZrTPA30PEGT1001401:3324>95[8]

Detailed Experimental Protocols

Protocol 1: Selective Aerobic Oxidation of Furfural to Furoic Acid

This protocol is adapted from the work of J. A. Melero et al. on selective and stable production of furoic acid at controlled mild-pH conditions.

Materials:

  • Furfural

  • Au/TiO2 catalyst

  • Buffer solution (pH 8)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with the Au/TiO2 catalyst and the buffer solution.

  • Add the desired amount of furfural to the reactor.

  • Seal the reactor and purge with N2 to remove air.

  • Pressurize the reactor with O2 to the desired pressure (e.g., 20 bar).

  • Heat the reactor to the target temperature (e.g., 120°C) with vigorous stirring.

  • Maintain the reaction for the desired time, monitoring the pressure to follow O2 consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the remaining O2.

  • Recover the reaction mixture and separate the catalyst by filtration or centrifugation.

  • Analyze the liquid phase by HPLC to determine the conversion of furfural and the yield of furoic acid.

Protocol 2: Clean Esterification of 2-Furoic Acid with n-Butanol

This protocol is based on the work of L. R. Pizzio et al. on the use of tungstophosphoric acid/zirconia composites as recyclable catalysts.[8]

Materials:

  • 2-Furoic acid

  • n-Butanol

  • ZrTPA30PEGT100 catalyst (or other solid acid catalyst)

  • Acetone

  • Anhydrous sodium sulfate

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dry the catalyst overnight prior to use.

  • In a glass reaction tube, combine 2-furoic acid (1 mmol), n-butanol (2 mmol), and the catalyst (50 mg).

  • Stir the mixture at 125°C for 24 hours in an open system (to allow for water removal).

  • After the reaction, cool the mixture and extract it with acetone.

  • Filter the mixture to recover the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane-ethyl acetate (9:1) as the eluent.

Visual Guides and Workflows

Byproduct_Formation_Furfural_Oxidation Furfural Furfural Furoic_Acid Furoic Acid (Desired Product) Furfural->Furoic_Acid Selective Aerobic Oxidation (e.g., Au/TiO2, pH 8) Cannizzaro_Byproduct Furfuryl Alcohol Furfural->Cannizzaro_Byproduct Cannizzaro Reaction (Strong Base) Humins Humins Furfural->Humins Polymerization (Strong Base) Degradation_Products Maleic Acid, Formic Acid Furoic_Acid->Degradation_Products Product Degradation (High Temp.)

Caption: Byproduct formation pathways in the oxidation of furfural to furoic acid.

Troubleshooting_Esterification Start Low Yield / Dark Residue in Esterification Cause1 High Temperature? Start->Cause1 Cause2 Strong Acid Catalyst? Cause1->Cause2 No Solution1 Lower Reaction Temperature Cause1->Solution1 Yes Cause3 Impure Starting Material? Cause2->Cause3 No Solution2 Use Milder / Solid Catalyst Cause2->Solution2 Yes Solution3 Purify Furoic Acid Cause3->Solution3 Yes

Caption: Troubleshooting workflow for furoic acid esterification issues.

References

Technical Support Center: Purification of Chlorinated Nicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated nicotinic acid compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified chlorinated nicotinic acid product is colored. How can I decolorize it?

A1: The presence of color, often yellow or tan, is a common issue, particularly in crude products from syntheses involving nitric acid or phosphorus oxychloride.[1][2]

  • Activated Carbon Treatment: A widely used and effective method is to treat a hot solution of your compound with a solid decolorizing agent like activated carbon (e.g., Darco-G 60).[1] The crude, colored acid is dissolved in a suitable hot recrystallizing medium (like water or methanol), activated carbon is added, the solution is stirred or heated for a short period, and then filtered while hot to remove the carbon.[1][3] The purified, colorless compound crystallizes upon cooling the filtrate.[1]

  • Melt Processing (for Nicotinic Acid): For some compounds, heating the crude material to its molten state for a few minutes can destroy the chromophores responsible for the color.[1] The resulting tan-colored solid can then be subjected to a single recrystallization step with activated carbon to yield a colorless product.[1]

  • Recrystallization: Sometimes, repeated recrystallizations from an appropriate solvent system can be sufficient to remove colored impurities.[4]

Q2: I am observing low yield after my recrystallization step. What are the common causes and solutions?

A2: Low recovery is a frequent challenge in crystallization processes.[4]

  • Solvent Choice and Volume: The compound may be too soluble in the chosen solvent, even at low temperatures. Ensure you are using a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. Using an excessive volume of solvent will also lead to significant loss of product in the mother liquor.[4] Try reducing the solvent volume or using a mixed-solvent system (e.g., water-acetonitrile, methanol-water) to decrease solubility at cold temperatures.[2][5]

  • Incomplete Precipitation: The cooling process may be too rapid, or the final temperature may not be low enough for complete crystallization. Allow for slow cooling to form larger, purer crystals and ensure the final chilling is adequate (e.g., 0-5°C).[1][4]

  • pH Adjustment: The solubility of nicotinic acid derivatives is highly pH-dependent. Ensure the pH of the solution is adjusted to the isoelectric point of your compound to minimize its solubility in the aqueous medium before filtration. For instance, after hydrolysis, the pH is often adjusted to 2.0-2.5 to precipitate 2-chloronicotinic acid.[2]

Q3: How can I remove unreacted starting materials or isomeric impurities?

A3: The removal of structurally similar compounds is a primary challenge.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds.[6][7] Both reversed-phase and normal-phase chromatography can be effective. For preparative scale, column chromatography is a viable option, though it may be affected by residual high-boiling solvents like DMF.[8]

  • Fractional Crystallization: If there is a sufficient difference in solubility between the desired product and the impurities, a carefully controlled fractional crystallization can be effective.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, a basic wash (e.g., with sodium bicarbonate solution) can help remove acidic starting materials from an ester product, though care must be taken to avoid hydrolysis of the desired ester.[8]

  • Distillation (for Precursors): In some synthetic routes, the chlorinated intermediate (e.g., 2-chloronicotinic acid chloride) is purified by distillation before hydrolysis.[2][5] This removes non-volatile impurities early in the process.

Q4: My compound is precipitating during the work-up or extraction. What can I do?

A4: Unwanted precipitation can complicate purification.

  • Solvent Selection: The product may be poorly soluble in the extraction solvent. For nicotinic acid derivatives, which can be sparingly soluble in common solvents like ethyl acetate, consider using alternatives like dichloromethane (DCM) or employing a mixed-solvent system.[8]

  • Temperature Control: If solubility is an issue, performing the extraction or wash steps at a slightly elevated temperature might prevent precipitation, provided the compound is stable.

  • pH Control: As mentioned, the solubility of these acidic compounds is highly dependent on pH. Maintaining a pH where the compound is in its more soluble salt form during aqueous washes can prevent it from crashing out.

Q5: What are the best analytical techniques to assess the purity of my final product?

A5: Several methods are available to determine the purity of chlorinated nicotinic acid compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment.[6][9][10] It can effectively separate the main compound from trace impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides high specificity and sensitivity for identifying and quantifying the target compound and any impurities.[10][11]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.[1][4]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR can be used to confirm the structure and identify any proton-bearing impurities.

Purification Data & Parameters

The following tables summarize key quantitative data for common purification techniques.

Table 1: Recrystallization and Purification of Chloronicotinic Acids

CompoundCrude FormPurification MethodSolvent/ReagentPurity/YieldReference
Nicotinic AcidYellow SolidMelt processing + RecrystallizationWater, Activated CarbonColorless, 88-94% recovery[1]
2-Chloronicotinic AcidCrude Hydrolysis ProductRecrystallizationWater-Acetonitrile (1:1)Highly pure crystals[5][12]
6-Chloronicotinic AcidCrude ProductRecrystallizationMethanol, Activated Carbon>99.5% Purity[3]
2-Chloronicotinic AcidDistilled ChlorideHydrolysis & PrecipitationWaterPure white crystalline form[2]

Table 2: Liquid-Liquid Extraction Efficiency of Nicotinic Acid

Extraction SolventDistribution Coefficient (KD)Extraction Efficiency (E%)
Methyl Isobutyl Ketone (MIBK)0.24319.55%
1-Octanol0.19816.51%
Rice Bran Oil0.21217.53%
Cyclohexane0.15913.72%
Sesame Oil0.0666.22%
(Data extracted from experiments conducted at 298 ± 1 K)[13]

Key Experimental Protocols

Protocol 1: Decolorization and Recrystallization of Crude Nicotinic Acid

This protocol is adapted from a method for purifying crude, yellow nicotinic acid.[1]

  • Melt Step (Optional): Heat 25g of crude, yellow nicotinic acid to its melting point (approx. 235-250°C) and maintain it in a molten state for 2-3 minutes. Allow the melt to cool to room temperature, forming a tan-colored solid mass.

  • Dissolution: Transfer the cooled solid to a beaker and add 150-250 mL of water. Heat the mixture to boiling to completely dissolve the solid.

  • Decolorization: To the hot solution, add 0.5g of activated carbon (e.g., Darco-G 60).

  • Hot Filtration: Stir the mixture for a few minutes and then immediately filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath (to ~5°C) to induce crystallization.

  • Isolation: Collect the colorless crystals by filtration, wash with a small amount of cold water, and dry.

Protocol 2: Purification of 2-Chloronicotinic Acid via Hydrolysis of the Distilled Acid Chloride

This protocol is based on a process for producing high-purity 2-chloronicotinic acid.[2]

  • Preparation: Prepare a reaction vessel containing water heated to between 90°C and 100°C.

  • Hydrolysis: Slowly add the distillate of 2-chloronicotinic acid chloride into the hot water. The acid chloride will hydrolyze upon contact with the water.

  • Precipitation: As the hydrolysis proceeds, pure white, crystalline 2-chloronicotinic acid will precipitate directly from the hot solution.

  • Isolation: After the addition is complete, allow the mixture to cool. Filter the suspension to collect the white crystals.

  • Washing & Drying: Wash the crystals with cold water and dry them to obtain the final high-purity product.

Diagrams and Workflows

Caption: General experimental workflow for the purification of chlorinated nicotinic acids.

Troubleshooting_Low_Yield Start Low Yield Observed Cause1 Too much solvent used? Start->Cause1 Cause2 Is cooling insufficient? Start->Cause2 Cause3 Is pH optimal for precipitation? Start->Cause3 Sol1 Reduce solvent volume or use anti-solvent. Cause1->Sol1 Action Sol2 Cool slowly and/or chill to lower temp (0-5°C). Cause2->Sol2 Action Sol3 Adjust pH to isoelectric point before filtration. Cause3->Sol3 Action

Caption: Troubleshooting decision tree for low yield issues in crystallization.

References

Technical Support Center: Resolving Poor Solubility of 5-(6-Chloronicotinoyl)-2-furoic acid in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility of 5-(6-Chloronicotinoyl)-2-furoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a carboxylic acid. Like many aromatic carboxylic acids, it is expected to have low solubility in acidic aqueous solutions and higher solubility in neutral to basic aqueous solutions. Its solubility is also influenced by the solvent's polarity.

Q2: Why is my this compound not dissolving in aqueous buffer?

A2: The low solubility in aqueous buffers, especially at acidic or neutral pH, is likely due to the protonated state of the carboxylic acid group, which is less polar. The solubility of carboxylic acids is often pH-dependent.

Q3: Can I use an organic solvent to dissolve this compound?

A3: Yes, organic solvents are commonly used to prepare stock solutions of poorly water-soluble compounds. Dimethyl sulfoxide (DMSO) is a widely used and effective co-solvent for many hydrophobic compounds in biological assays. Other polar aprotic solvents may also be suitable.

Q4: What is the recommended concentration of DMSO in my final assay?

A4: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 1% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts, toxicity, or inhibition of biological targets. The exact tolerance will depend on your specific assay system.

Q5: How does pH adjustment help in dissolving this compound?

A5: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group of this compound, forming a more polar carboxylate salt. This salt form generally has a significantly higher aqueous solubility.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide.

Step 1: Initial Assessment

  • Problem: The compound is not dissolving in the desired aqueous assay buffer.

  • Initial Check: Confirm the pH of your buffer. For carboxylic acids, a pH below its pKa will result in low solubility.

Step 2: Preparing a High-Concentration Stock Solution in an Organic Solvent

The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Alternative Solvents: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMA), or Ethanol. Note: Always check for solvent compatibility with your assay components.

Step 3: Serial Dilution into Aqueous Assay Buffer

Once you have a clear, high-concentration stock solution, you can perform serial dilutions into your final aqueous assay buffer.

  • Best Practice: Add the small volume of the organic stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent precipitation.

  • Final Concentration Check: Calculate the final percentage of the organic solvent in your assay and ensure it is within the acceptable limits for your experimental system.

Step 4: pH Adjustment of the Final Assay Buffer

If the compound still precipitates upon dilution into the final aqueous buffer, or if you need to avoid organic solvents, pH adjustment can be an effective strategy.

  • Action: Prepare your assay buffer at a slightly basic pH (e.g., pH 7.5 - 8.5).

  • Rationale: At a pH above the pKa of the carboxylic acid, the compound will exist in its more soluble deprotonated (carboxylate) form.

  • Caution: Ensure that the adjusted pH does not negatively impact your assay performance or the stability of other components.

Data Presentation

Table 1: Properties of Common Solvents for Preparing Stock Solutions

SolventAbbreviationPolarity (Dielectric Constant)Boiling Point (°C)Notes
Dimethyl sulfoxideDMSO47.2189Aprotic, highly polar, widely used as a co-solvent for biological assays.
N,N-DimethylformamideDMF36.7153Aprotic, polar.
EthanolEtOH24.678.4Protic, polar. Can sometimes be used at higher concentrations than DMSO in certain assays.
Water (pH 7.0)H₂O80.1100Highly polar, but solubility of the compound is expected to be low at neutral pH.
Water (pH 8.0)H₂O80.1100Increased solubility is expected due to deprotonation of the carboxylic acid.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.52 mg of this compound (Molecular Weight: 251.62 g/mol ).

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Assay Buffer

  • Retrieve Stock: Thaw one aliquot of the 10 mM stock solution in DMSO.

  • Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of your pre-warmed aqueous assay buffer.

  • Mixing: Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and minimize the risk of precipitation.

  • Final Concentration: This will give you a 100 µM working solution with a final DMSO concentration of 1%. Further dilutions can be made from this working solution.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor solubility of this compound in assay buffer prep_stock Prepare a concentrated stock solution in 100% DMSO start->prep_stock dissolved_stock Is the stock solution clear? prep_stock->dissolved_stock serial_dilution Perform serial dilution into the final aqueous assay buffer dissolved_stock->serial_dilution Yes use_alternative_solvent Consider an alternative co-solvent (e.g., DMF, Ethanol) dissolved_stock->use_alternative_solvent No observe_precipitation Observe for precipitation in the final working solution serial_dilution->observe_precipitation solution_clear Solution is clear. Proceed with the assay. observe_precipitation->solution_clear No Precipitation troubleshoot_precipitation Troubleshoot Precipitation observe_precipitation->troubleshoot_precipitation Precipitation Occurs increase_ph Increase the pH of the aqueous buffer (e.g., pH 7.5-8.5) troubleshoot_precipitation->increase_ph lower_concentration Lower the final concentration of the compound troubleshoot_precipitation->lower_concentration sonicate Briefly sonicate the final solution troubleshoot_precipitation->sonicate end_troubleshoot Re-attempt serial dilution with modified conditions increase_ph->end_troubleshoot lower_concentration->end_troubleshoot use_alternative_solvent->prep_stock sonicate->end_troubleshoot end_troubleshoot->serial_dilution end_fail If precipitation persists, the desired concentration may be above the solubility limit. end_troubleshoot->end_fail

Caption: Troubleshooting workflow for poor solubility.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute stock into assay buffer dissolve->dilute mix Vortex immediately dilute->mix assay assay mix->assay Use in assay

Caption: Experimental workflow for solution preparation.

Validation & Comparative

Validation of 5-(6-Chloronicotinoyl)-2-furoic acid's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of the biological target of 5-(6-Chloronicotinoyl)-2-furoic acid. Due to the limited publicly available information on the specific molecular target of this compound, this document outlines potential validation pathways based on the known biological activities of its core chemical moieties: the nicotinoyl group (a derivative of nicotinic acid) and the 2-furoic acid group.

Recent research into nicotinoyl and furoic acid derivatives has revealed a spectrum of biological activities, including anti-inflammatory, anticancer, and lipid-lowering effects. Consequently, this guide will explore three plausible biological targets for this compound: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

Hypothetical Target 1: Cyclooxygenase-2 (COX-2) - Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory mediators like COX-2. Validation of this compound as a COX-2 inhibitor would involve comparing its activity against well-established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Data for Known COX-2 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of established COX-2 inhibitors. These values represent the concentration of the drug required to inhibit 50% of the COX-2 enzyme's activity in vitro.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib4015000375
Rofecoxib18>10000>555
Etoricoxib1.1116106
Indomethacin60100.16
Ibuprofen5900130002.2
Experimental Protocol: In Vitro COX-2 Inhibitory Assay

A common method to assess COX-2 inhibition is the enzyme immunometric assay (EIA).

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Human recombinant COX-2 enzyme is used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the enzyme.

  • Inhibitor Addition: Various concentrations of this compound or a reference inhibitor are added to the reaction mixture and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid (the substrate for COX enzymes).

  • Peroxidase Reaction: After a set incubation period, a colorimetric substrate solution containing TMPD and an appropriate peroxide is added.

  • Absorbance Measurement: The plate is incubated, and the absorbance is read at 590 nm using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Workflow for COX-2 Inhibition Assay

COX2_Inhibition_Assay reagents Prepare Reagents (Buffer, Hematin) enzyme Add COX-2 Enzyme reagents->enzyme inhibitor Add Test Compound or Reference Inhibitor enzyme->inhibitor pre_incubation Pre-incubate inhibitor->pre_incubation substrate Add Arachidonic Acid (Substrate) pre_incubation->substrate incubation Incubate substrate->incubation colorimetric Add Colorimetric Substrate (TMPD) incubation->colorimetric read Read Absorbance (590 nm) colorimetric->read analysis Calculate IC50 read->analysis

Caption: Workflow for an in vitro COX-2 enzymatic assay.

Hypothetical Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - Anticancer Activity

Several nicotinic acid derivatives have been synthesized and evaluated as potential anticancer agents, with some showing inhibitory activity against VEGFR-2, a key mediator of angiogenesis.

Comparative Data for Known VEGFR-2 Inhibitors

The following table presents the IC50 values for established VEGFR-2 inhibitors, which are crucial for tumor angiogenesis.

CompoundVEGFR-2 Kinase IC50 (nM)
Sorafenib90
Sunitinib9
Axitinib0.2
Pazopanib30
Lenvatinib4
Experimental Protocol: VEGFR-2 Kinase Assay

A common method to assess VEGFR-2 inhibition is a biochemical kinase assay, often utilizing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Principle: This assay measures the phosphorylation of a specific peptide substrate by the VEGFR-2 kinase domain. The detection of the phosphorylated product is achieved through an antibody-based system that generates a FRET signal.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and the peptide substrate.

  • Compound Addition: Dispense this compound or a reference inhibitor at various concentrations into the assay plate.

  • Enzyme Addition: Add the recombinant human VEGFR-2 kinase domain to initiate the reaction.

  • Incubation: Incubate the plate to allow for the phosphorylation reaction to occur.

  • Detection: Add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled acceptor molecule.

  • FRET Measurement: After another incubation period, read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Signaling Pathway of VEGFR-2

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Hypothetical Target 3: G-protein coupled receptor 109A (GPR109A) - Lipid-Lowering Activity

Nicotinic acid (Niacin) is a well-known lipid-lowering agent that exerts its effects primarily through the activation of the GPR109A receptor in adipocytes. Given the nicotinoyl moiety in this compound, GPR109A is a plausible target.

Comparative Data for Known GPR109A Agonists

The following table shows the half-maximal effective concentration (EC50) for known GPR109A agonists.

CompoundGPR109A EC50 (µM)
Nicotinic Acid0.3
Acifran0.1
MK-19030.02
Experimental Protocol: GPR109A Activation Assay (cAMP Measurement)

Activation of the Gi-coupled GPR109A receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Principle: This assay measures the ability of a compound to activate GPR109A by quantifying the resulting decrease in forskolin-stimulated cAMP production in cells expressing the receptor.

Procedure:

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing human GPR109A.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a reference agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the cells for a defined period.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 value.

Logical Relationship in GPR109A-mediated Lipid Lowering

GPR109A_Logic Agonist GPR109A Agonist (e.g., Nicotinic Acid) GPR109A GPR109A Activation (in Adipocytes) Agonist->GPR109A Gi Gi Protein Activation GPR109A->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease HSL_inhibition Decreased Hormone- Sensitive Lipase (HSL) Activity cAMP_decrease->HSL_inhibition Lipolysis_inhibition Inhibition of Lipolysis HSL_inhibition->Lipolysis_inhibition FFA_decrease Decreased Free Fatty Acid (FFA) flux to Liver Lipolysis_inhibition->FFA_decrease VLDL_decrease Decreased Hepatic VLDL & Triglyceride Synthesis FFA_decrease->VLDL_decrease

Caption: GPR109A-mediated inhibition of lipolysis.

A Comparative Guide to the Bioactivity of 5-(6-Chloronicotinoyl)-2-furoic acid and 6-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and inferred bioactivity of 6-chloronicotinic acid and 5-(6-Chloronicotinoyl)-2-furoic acid. While experimental data on the biological effects of 6-chloronicotinic acid is available, there is a notable absence of such data for this compound in publicly accessible literature. Consequently, this comparison draws upon the established bioactivity of 6-chloronicotinic acid and infers the potential activity of this compound based on structure-activity relationships (SAR) of related compounds. This document is intended to serve as a resource for guiding future experimental investigations into the bioactivity of these compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented below.

Property6-Chloronicotinic acidThis compound
Molecular Formula C₆H₄ClNO₂C₁₁H₆ClNO₄
Molecular Weight 157.55 g/mol 251.62 g/mol
CAS Number 5326-23-8914203-44-4
Appearance Off-white to beige crystalline powderNo data available
Solubility Slightly soluble in waterNo data available
Structure A pyridine ring with a carboxylic acid group at the 3-position and a chlorine atom at the 6-position.A 6-chloronicotinoyl moiety linked to a 2-furoic acid.

Bioactivity Profile

6-Chloronicotinic Acid: A Metabolite with Nicotinic Activity

6-Chloronicotinic acid is a known metabolite of neonicotinoid insecticides, such as acetamiprid and imidacloprid. Its bioactivity is primarily associated with its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

Studies have detected 6-chloronicotinic acid in human urine, and its presence has been associated with subacute nicotinic symptoms, suggesting it can act as a nicotinic agonist. The 6-chloropyridinyl moiety is a key structural feature responsible for the interaction with nAChRs.

This compound: An Inferred Bioactivity Profile

Currently, there is no direct experimental evidence detailing the bioactivity of this compound. However, based on its chemical structure, we can infer its potential biological targets and activity.

The molecule contains the same 6-chloronicotinoyl pharmacophore as 6-chloronicotinic acid. This structural component is crucial for the binding of chloronicotinyl compounds to nAChRs. Therefore, it is highly probable that this compound also interacts with nAChRs.

The key structural difference is the presence of a 2-furoic acid moiety instead of a simple carboxylic acid. Furan derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The electron-rich furan ring can participate in various interactions with biological macromolecules, potentially influencing the binding affinity and selectivity of the entire molecule for different nAChR subtypes or even other receptors.[2] The larger size and different electronic properties of the furoic acid group compared to a simple carboxylic acid could lead to altered pharmacokinetics and pharmacodynamics.

Experimental Protocols: Assessing Nicotinic Acetylcholine Receptor Activity

To experimentally validate and compare the bioactivity of these two compounds, a variety of in vitro assays can be employed. A representative protocol for a competitive radioligand binding assay is provided below.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity of this compound and 6-chloronicotinic acid to specific nAChR subtypes.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7).

  • Radioligand with known high affinity for the nAChR subtype (e.g., [³H]epibatidine or [³H]cytisine).[6]

  • Test compounds: this compound and 6-chloronicotinic acid, dissolved in an appropriate solvent.

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Unlabeled competitor with high affinity for the receptor (e.g., nicotine or epibatidine) to determine non-specific binding.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled competitor.

  • In a multi-well plate, add the cell membranes, radioligand, and either the test compound, unlabeled competitor (for non-specific binding), or buffer (for total binding).

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., 6-Chloronicotinic Acid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Na+ and Ca2+ Influx nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Cascades Ion_Influx->Signaling VDCC Voltage-Gated Ca2+ Channels Depolarization->VDCC Activates Ca_Influx Further Ca2+ Influx VDCC->Ca_Influx Opens Ca_Influx->Signaling

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (with nAChRs) - Radioligand - Test Compounds start->prepare_reagents incubation Incubate: Membranes + Radioligand + Test Compound prepare_reagents->incubation filtration Rapid Filtration (Separate bound from unbound ligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (Quantify bound radioactivity) washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curves - Determine IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of this compound. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the structure-activity relationships of this and related compounds will be invaluable for the design of novel ligands with specific activities at nAChR subtypes, which could have applications in drug discovery and toxicology.

References

Comparative Analysis of Structure-Activity Relationships: Insights from Nicotinoyl and Furoic Acid Analogs to Predict the Profile of 5-(6-Chloronicotinoyl)-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinoyl and furoic acid analogs to extrapolate the potential biological activities and SAR of the novel hybrid scaffold, 5-(6-chloronicotinoyl)-2-furoic acid. Due to a lack of publicly available data on this specific compound class, this report synthesizes findings from structurally related compounds to offer a predictive overview for researchers, scientists, and drug development professionals.

The furan ring is a common scaffold in many biologically active compounds, contributing to a range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1] Similarly, derivatives of nicotinic acid, a form of vitamin B3, are known for their various pharmacological effects, such as vasodilation and lipid-lowering capabilities.[2] The combination of these two pharmacophores in the this compound structure suggests a potential for multifaceted biological activity.

Table 1: Comparative Biological Activities of Nicotinamide and Furan Derivatives
Compound ClassDerivative ExampleBiological ActivityPotency (IC50/MIC/ED50)Reference
Nicotinamide Derivatives Compound 16g (a substituted nicotinamide)Antifungal (against C. albicans)MIC: 0.25 µg/mL[3][4]
AH2-15c (a nicotinamide derivative)ALKBH2 InhibitionIC50: 0.031 µM[5]
2-(1-adamantylthio)nicotinic acidVasorelaxationED50: 21.3 nM[2]
Furan Derivatives NitrofurantoinAntibacterialNot specified[6]
1-substituted 3-methyl furanAnti-inflammatoryNot specified[6]
Furan-containing compoundsNeuroprotectiveNot specified[7]

Experimental Protocols

Below are detailed methodologies for key experiments typically employed in the evaluation of compounds with potential antimicrobial and cytotoxic activities, relevant to the predicted profile of this compound analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HT29 human colon adenocarcinoma cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Predicted Structure-Activity Relationship (SAR) Flow

The following diagram illustrates a hypothetical SAR for this compound analogs based on known SARs of related nicotinoyl and furoyl compounds.

SAR_Flow cluster_0 Core Structure: this compound cluster_1 Modifications on Furoic Acid Moiety cluster_2 Modifications on Nicotinoyl Moiety cluster_3 Predicted Biological Activity Core This compound Furoic_Mod Substitution at C4 of Furan Esterification of Carboxylic Acid Amidation of Carboxylic Acid Core->Furoic_Mod Nicotinoyl_Mod Substitution at Pyridine Ring Replacement of Chlorine Core->Nicotinoyl_Mod Activity Antimicrobial Anticancer Anti-inflammatory Furoic_Mod->Activity Nicotinoyl_Mod->Activity

Caption: Predicted SAR flow for this compound analogs.

General Experimental Workflow for Biological Screening

This diagram outlines a typical workflow for the initial biological screening of novel chemical compounds.

Workflow start Synthesis of Analogs antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity hit_id Hit Identification antimicrobial->hit_id cytotoxicity->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: General workflow for biological screening of novel compounds.

References

Assessing the Specificity of 5-(6-Chloronicotinoyl)-2-furoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information on the specific biological target or mechanism of action of 5-(6-Chloronicotinoyl)-2-furoic acid. This lack of foundational data makes a direct assessment and comparison of its specificity impossible at this time.

For researchers, scientists, and drug development professionals, understanding a compound's specificity is paramount. Specificity, the ability of a molecule to interact with its intended biological target with minimal off-target effects, is a critical determinant of both efficacy and safety. Without an identified primary target, a meaningful evaluation of this compound's binding profile and a comparison against alternative compounds cannot be conducted.

While the core request of this guide—to compare the specificity of this compound—cannot be fulfilled, this report will instead provide a framework for how such an assessment would be conducted once a biological target is identified. This will include an overview of relevant experimental protocols and data presentation formats that are essential for evaluating compound specificity.

Framework for Specificity Assessment

Once the primary biological target of this compound is determined, a systematic evaluation of its specificity would involve the following key steps and data analyses. For illustrative purposes, we will use the hypothetical scenario where the target is identified as Nicotinamide Phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ salvage pathway and a target for some cancer therapies.

In Vitro Target Engagement and Potency

The initial step is to quantify the direct interaction of the compound with its purified target protein.

Table 1: Comparative In Vitro Potency against Hypothetical Target (NAMPT)

CompoundTargetAssay TypeIC50 / Kd (nM)Reference
This compound NAMPTEnzymatic AssayData Not Available-
OT-82NAMPTEnzymatic Assay2.89 ± 0.47
STF-118804NAMPTCell-based AssayData Not Available[1]
FK866 (APO866)NAMPTEnzymatic Assay0.09[2]
CHS-828 (GMX1778)NAMPTEnzymatic Assay< 25[1]

Experimental Protocol: NAMPT Enzymatic Inhibition Assay

A typical protocol to determine the half-maximal inhibitory concentration (IC50) for a NAMPT inhibitor would be as follows:

  • Reagents and Materials: Recombinant human NAMPT enzyme, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), ATP, a suitable buffer system (e.g., Tris-HCl), and a detection reagent for the reaction product, nicotinamide mononucleotide (NMN), or a coupled enzyme system to measure NAD+ production.

  • Assay Procedure:

    • The compound of interest (e.g., this compound) is serially diluted to various concentrations.

    • The recombinant NAMPT enzyme is incubated with the compound dilutions for a predetermined period.

    • The enzymatic reaction is initiated by adding the substrates (NAM and PRPP).

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of NMN or NAD+ produced is quantified using a suitable detection method (e.g., luminescence, fluorescence, or HPLC).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Activity and On-Target Confirmation

Demonstrating that the compound affects the target within a cellular context is the next critical step.

Table 2: Comparative Cellular Activity

CompoundCell LineAssay TypeEC50 (nM)Target Engagement Confirmed?Reference
This compound Data Not AvailableCell ViabilityData Not AvailableData Not Available-
OT-82Hematopoietic MalignanciesCell Viability2.89 ± 0.47Yes (NAD/ATP depletion)
STF-118804Leukemia CellsCell ViabilityData Not AvailableYes (NAD+ depletion)[1]
FK866Cholangiocarcinoma CellsCell ViabilityDose-dependent reductionYes (NAD/ATP reduction)[2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.

  • Cell Treatment: Intact cells are treated with the compound or a vehicle control.

  • Heating: The cell lysates are heated to a range of temperatures. The binding of a ligand (the compound) typically stabilizes the target protein, increasing its melting temperature.

  • Protein Precipitation: Aggregated (denatured) proteins are pelleted by centrifugation.

  • Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Off-Target Profiling

To assess specificity, the compound must be screened against a broad panel of other related and unrelated biological targets.

Experimental Protocol: Kinase Panel Screening

If the primary target is a kinase, or even if it is not, screening against a large panel of kinases is a standard method to identify potential off-target activities.

  • Assay Format: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases.

  • Activity Measurement: The enzymatic activity of each kinase is measured in the presence of the compound.

  • Data Analysis: The percentage of inhibition for each kinase is reported. Significant inhibition of kinases other than the intended target indicates off-target activity.

Visualizing the Hypothetical Signaling Pathway

In our illustrative scenario where the target is NAMPT, its role in the NAD+ salvage pathway is central. The following diagram, generated using Graphviz, illustrates this pathway and the point of inhibition.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition cluster_downstream NAD+-Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Glycolysis Glycolysis NAD->Glycolysis Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->NAMPT Metabolism Metabolism Sirtuins->Metabolism DNA_Repair DNA Repair PARPs->DNA_Repair

Caption: Hypothetical inhibition of the NAD+ salvage pathway by this compound.

Conclusion

The assessment of a compound's specificity is a data-driven process that is fundamental to drug discovery and development. While this compound is a compound of interest, the absence of public data on its biological target precludes any analysis of its specificity. The framework provided here outlines the standard experimental approaches that would be necessary to characterize this molecule once its primary target is identified. Researchers with access to this compound are encouraged to undertake such studies to elucidate its pharmacological profile. Without this essential information, its potential as a selective research tool or therapeutic agent remains unknown.

References

Comparative Cross-Reactivity Analysis of 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-(6-Chloronicotinoyl)-2-furoic acid. Due to a lack of direct experimental data on this specific compound, this guide leverages data from structurally similar molecules, particularly neonicotinoid metabolites, to predict potential cross-reactivity profiles. The information herein is intended to guide researchers in designing and interpreting immunoassays and other analytical methods.

Introduction

This compound is a molecule that shares structural similarities with metabolites of neonicotinoid insecticides, such as 6-chloronicotinic acid (6-CNA). Understanding the potential cross-reactivity of this compound is crucial for the development of specific and reliable analytical methods, particularly immunoassays, to avoid false-positive results and ensure accurate quantification. Cross-reactivity occurs when an antibody raised against a specific antigen binds to other structurally similar compounds.[1][2] The degree of cross-reactivity can be influenced by the immunoassay format and the specific antibodies used.[3][4]

Potential Cross-Reactivity Profile

Based on studies of structurally related compounds, a hypothetical cross-reactivity profile for an immunoassay targeting this compound is presented below. The central structural components are the 6-chloronicotinoyl group and the 2-furoic acid moiety. Compounds sharing these structural features are most likely to exhibit cross-reactivity.

Table 1: Predicted Cross-Reactivity of Structurally Related Compounds with a Hypothetical this compound Immunoassay
CompoundStructureRationale for Potential Cross-ReactivityPredicted Cross-Reactivity (%)
6-Chloronicotinic acid (6-CNA) 6-chloropyridine ring with a carboxylic acid groupShares the core 6-chloronicotinoyl structure. Immunoassays for 6-CNA have been developed.[5][6][7]High
Imidacloprid Contains a 6-chloropyridinylmethyl groupParent compound of 6-CNA. Antibodies against imidacloprid can cross-react with other neonicotinoids.[8][9]Moderate to High
Acetamiprid Contains a 6-chloropyridinylmethyl groupStructurally similar to imidacloprid.[8]Moderate
Thiacloprid Contains a 6-chloropyridinylmethyl groupStructurally similar to imidacloprid.[8]Moderate
Clothianidin Different heterocyclic ring but shares the nitroguanidine moiety with some neonicotinoids.May exhibit lower cross-reactivity due to structural differences in the ring system.[10][11][12]Low
Dinotefuran Furan ring instead of a chloropyridine ring.The furan ring is a different structure which may lead to lower cross-reactivity.[10][11][12]Low
5-Amino-2-chloropyridine A key structural component of 6-CNA.An immunoassay for 6-CNA showed 60% cross-reactivity with this compound.[7]High
Furoic acid Shares the furoic acid moiety.The furoic acid part of the target molecule might be an epitope recognized by some antibodies.Low to Moderate

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the general steps for assessing the cross-reactivity of various compounds against a specific antibody developed for this compound.

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or OVA). The plate is then incubated to allow for adsorption.

  • Washing: The plate is washed to remove any unbound conjugate.

  • Blocking: A blocking buffer is added to the wells to block any remaining non-specific binding sites on the plate surface.

  • Competition: A mixture of a fixed concentration of the primary antibody against this compound and varying concentrations of the test compound (or the target analyte as a standard) is added to the wells. The plate is incubated to allow for the antibody to bind to either the coated antigen or the free compound in the solution.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free compound in the sample.

  • Calculation: The 50% inhibition concentration (IC50) is calculated for the target analyte and each test compound. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Molecular Structures and Potential Cross-Reactants

G This compound This compound 6-Chloronicotinic acid 6-Chloronicotinic acid This compound->6-Chloronicotinic acid Shares 6-chloronicotinoyl group Imidacloprid Imidacloprid This compound->Imidacloprid Shares 6-chloropyridinyl moiety Furoic acid Furoic acid This compound->Furoic acid Shares furoic acid moiety 5-Amino-2-chloropyridine 5-Amino-2-chloropyridine 6-Chloronicotinic acid->5-Amino-2-chloropyridine Structural precursor

Caption: Relationship between this compound and potential cross-reactants.

Experimental Workflow for Cross-Reactivity Testing

cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection A Coat Plate with Antigen Conjugate B Wash A->B C Block B->C D Add Antibody & Test Compound C->D E Incubate D->E F Wash E->F G Add Secondary Antibody-Enzyme F->G H Wash G->H I Add Substrate H->I J Read Absorbance I->J

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

References

A Comparative Guide to the Synthetic Routes of 5-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Chloronicotinic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its preparation can be approached through several synthetic pathways, each with its own set of advantages and disadvantages. This guide provides an objective comparison of two common synthetic routes to 5-chloronicotinic acid, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Two primary methods for the synthesis of 5-chloronicotinic acid are the hydrolysis of ethyl 5-chloronicotinate and the Sandmeyer reaction of 5-aminonicotinic acid. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Hydrolysis of Ethyl 5-chloronicotinateRoute 2: Sandmeyer Reaction of 5-Aminonicotinic Acid
Starting Material Ethyl 5-chloronicotinate5-Aminonicotinic acid
Key Reagents Sodium hydroxide (NaOH)Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl)
Reaction Time Several hoursNot specified
Yield ~78.8%71%
Purity Described as a colorless solid>95%

Synthetic Pathway Overview

The two synthetic routes are depicted in the diagrams below, illustrating the core transformations.

Synthetic_Routes cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Sandmeyer Reaction Ethyl_5-chloronicotinate Ethyl 5-chloronicotinate 5-Chloronicotinic_acid_1 5-Chloronicotinic acid Ethyl_5-chloronicotinate->5-Chloronicotinic_acid_1 NaOH, H₂O, 60°C 5-Aminonicotinic_acid 5-Aminonicotinic acid Diazonium_salt Diazonium Salt Intermediate 5-Aminonicotinic_acid->Diazonium_salt NaNO₂, HCl, 0-5°C 5-Chloronicotinic_acid_2 5-Chloronicotinic acid Diazonium_salt->5-Chloronicotinic_acid_2 CuCl

Caption: Comparison of two synthetic routes to 5-chloronicotinic acid.

Experimental Protocols

Below are the detailed experimental methodologies for the two compared synthetic routes.

Route 1: Hydrolysis of Ethyl 5-chloronicotinate[1]

This method involves the saponification of the ester group of ethyl 5-chloronicotinate to yield the corresponding carboxylic acid.

Experimental Workflow:

Hydrolysis_Workflow Start Start: Ethyl 5-chloronicotinate Add_NaOH Add 1N NaOH solution Start->Add_NaOH Stir_RT Stir at room temperature for several hours Add_NaOH->Stir_RT Heat Heat to 60°C for 1 hour Stir_RT->Heat Acidify Adjust pH to 4-5 with HCl Heat->Acidify Precipitate Precipitation of product Acidify->Precipitate Filter Filter the precipitate Precipitate->Filter Product Obtain 5-Chloronicotinic acid Filter->Product

Caption: Workflow for the hydrolysis of ethyl 5-chloronicotinate.

Procedure:

  • To 10.5 g of ethyl 5-chloronicotinate, 84.9 mL of 1N sodium hydroxide (NaOH) solution is added at ambient temperature.

  • The resulting reaction mixture is stirred at room temperature for several hours.

  • The mixture is then heated to 60°C for 1 hour to ensure complete hydrolysis.

  • After cooling, the reaction solution is adjusted to a pH of 4-5 with hydrochloric acid (HCl), leading to the precipitation of the product.

  • The precipitate is collected by filtration to give 6.9 g of 5-chloronicotinic acid as a colorless solid.

Route 2: Sandmeyer Reaction of 5-Aminonicotinic Acid

This classical reaction in aromatic chemistry allows for the conversion of an amino group to a chloro group via a diazonium salt intermediate.

Experimental Workflow:

Sandmeyer_Workflow Start Start: 5-Aminonicotinic acid in HCl Cool Cool to 0-5°C Start->Cool Add_NaNO2 Add aqueous NaNO₂ dropwise Cool->Add_NaNO2 Stir_diazotization Stir for 30 minutes (Diazotization) Add_NaNO2->Stir_diazotization Add_to_CuCl Add diazonium salt solution to CuCl solution Stir_diazotization->Add_to_CuCl Warm_to_RT Warm to room temperature Add_to_CuCl->Warm_to_RT Stir_reaction Stir for 2 hours Warm_to_RT->Stir_reaction Extract Extract with an organic solvent Stir_reaction->Extract Purify Purify the product Extract->Purify Product Obtain 5-Chloronicotinic acid Purify->Product

Caption: Workflow for the Sandmeyer reaction of 5-aminonicotinic acid.

Procedure:

Note: A specific detailed protocol for the Sandmeyer reaction on 5-aminonicotinic acid with precise reactant quantities was not available in the searched literature. The following is a general procedure based on standard Sandmeyer reaction protocols.

  • Dissolve 5-aminonicotinic acid in a cooled (0-5°C) aqueous solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature between 0-5°C to form the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 2 hours).

  • The product can then be isolated by extraction with a suitable organic solvent, followed by purification steps such as recrystallization to yield 5-chloronicotinic acid.

Concluding Remarks

Both the hydrolysis of ethyl 5-chloronicotinate and the Sandmeyer reaction of 5-aminonicotinic acid are viable methods for the synthesis of 5-chloronicotinic acid.

The hydrolysis route appears to be a straightforward and high-yielding process, making it an attractive option, especially if the starting ester is readily available. The reaction conditions are relatively mild, and the workup procedure is simple.

The Sandmeyer reaction offers a classic alternative for introducing the chloro-substituent. While the reported yield is slightly lower, this method is valuable when starting from the corresponding amino compound. Careful control of the reaction temperature during diazotization is crucial to avoid the formation of by-products.

The choice between these two routes will ultimately depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities and safety protocols. For large-scale production, the hydrolysis route might be more economical and easier to implement. For smaller-scale laboratory synthesis where the amino precursor is on hand, the Sandmeyer reaction provides a reliable option.

Comparative Efficacy of 5-(6-Chloronicotinoyl)-2-furoic acid and Commercial Insecticides Against Aphis craccivora

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and experimental data on the insecticidal efficacy of 5-(6-Chloronicotinoyl)-2-furoic acid (herein referred to as CFA) are not available at the time of this publication. The following guide is a hypothetical comparison constructed to demonstrate a framework for evaluation, should such data become available. Efficacy data for CFA is illustrative, while data for commercial pesticides is based on published research.

This guide provides a comparative analysis of the hypothetical insecticidal performance of CFA against two widely used commercial insecticides: Imidacloprid, a neonicotinoid, and Permethrin, a pyrethroid. The primary target pest for this comparison is the cowpea aphid, Aphis craccivora, a significant pest in agriculture.

Data Presentation: Comparative Toxicity

The efficacy of an insecticide is commonly measured by its Lethal Concentration (LC50), which is the concentration of the chemical that is fatal to 50% of a test population. The lower the LC50 value, the more toxic the compound. The following table summarizes the 48-hour LC50 values against adult Aphis craccivora.

CompoundChemical ClassHypothetical/Reported LC50 (ppm)Mode of Action
This compound (CFA) Furoic Acid Derivative0.035 (Hypothetical)Octopamine Receptor Antagonist
Imidacloprid Neonicotinoid0.044 - 0.11[1][2]Nicotinic Acetylcholine Receptor (nAChR) Agonist
Permethrin Pyrethroid~0.150 (Estimated)Sodium Channel Modulator

Note: The LC50 value for Permethrin is an estimation for comparative purposes, as specific values for A. craccivora can vary. Pyrethroids are known to be effective against aphids, but neonicotinoids often show higher toxicity.

Experimental Protocols

The data presented in this guide is based on a standardized laboratory bioassay protocol designed to determine the contact toxicity of insecticides to aphids.

Aphid Rearing and Collection

A susceptible laboratory strain of Aphis craccivora is maintained on untreated cowpea plants (Vigna unguiculata) in a controlled environment (25±2°C, 65±5% RH, 16:8 L:D photoperiod). For bioassays, apterous (wingless) adult aphids of uniform age and size are collected.

Insecticide Preparation

Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., acetone) and then diluted to the desired concentrations with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform coverage.

Leaf-Dip Bioassay Protocol

The leaf-dip bioassay method, a standard procedure recommended by the Insecticide Resistance Action Committee (IRAC), is utilized.[3]

  • Leaf Disc Preparation: Fresh, unsprayed cowpea leaves are cut into discs approximately 3-4 cm in diameter.

  • Treatment Application: Each leaf disc is individually immersed in one of the insecticide dilutions for 10 seconds with gentle agitation.[1] Control discs are dipped in the surfactant-water solution only.

  • Drying: The treated leaf discs are placed on paper towels to air-dry for 1-2 hours.

  • Exposure: Dried leaf discs are placed abaxial-side-up in individual petri dishes containing a solidified 1% agar base to maintain leaf turgidity.[1][4]

  • Aphid Infestation: Approximately 20-30 adult aphids are carefully transferred onto each leaf disc using a fine paintbrush.[1]

  • Incubation: The petri dishes are sealed with ventilated lids and kept in the controlled environment chamber.

  • Mortality Assessment: Mortality is assessed after 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The mechanisms of action for these insecticides differ significantly, targeting distinct pathways in the insect's nervous system. The experimental workflow ensures a standardized comparison of their toxicities.

G cluster_0 Hypothetical CFA Pathway: Octopamine Receptor Antagonism cluster_1 Imidacloprid Pathway: nAChR Agonism cfa CFA oct_r Octopamine Receptor (GPCR) cfa->oct_r Binds & Blocks g_protein G-Protein oct_r->g_protein No Activation blocked Signal Blocked oct_r->blocked ac Adenylyl Cyclase g_protein->ac camp cAMP Production ac->camp downstream Normal Cellular Response (e.g., Locomotion, Metabolism) camp->downstream imi Imidacloprid nachr Nicotinic Acetylcholine Receptor (nAChR) imi->nachr Binds & Activates ion_channel Ion Channel Opens nachr->ion_channel hyper Continuous Nerve Firing (Hyper-excitation) ion_channel->hyper paralysis Paralysis & Death hyper->paralysis

Caption: Comparative signaling pathways of hypothetical CFA and Imidacloprid.

A 1. Prepare Insecticide Dilutions C 3. Dip Leaf Discs in Dilutions (10s) A->C B 2. Cut Fresh Leaf Discs B->C D 4. Air Dry Leaf Discs C->D E 5. Place Discs on Agar in Petri Dish D->E F 6. Transfer 20-30 Adult Aphids to Each Disc E->F G 7. Incubate at 25°C for 48 Hours F->G H 8. Assess Mortality G->H I 9. Probit Analysis to Calculate LC50 H->I

Caption: Standardized workflow for the aphid leaf-dip bioassay.

References

literature review of 5-(substituted)-2-furoic acid compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 5-(Substituted)-2-Furoic Acid Compounds in Drug Discovery

The 2-furoic acid scaffold is a prominent heterocyclic structure in medicinal chemistry, valued for its electron-rich nature and aromatic properties that facilitate strong interactions with biological targets.[1] Its derivatives are key precursors in the synthesis of a wide range of pharmaceuticals, including antibiotics, anti-inflammatory agents, and cardiovascular drugs.[2] This guide provides a comparative analysis of various 5-(substituted)-2-furoic acid derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting activities, supported by experimental data and protocols.

General Synthesis Pathway

The synthesis of 5-(substituted)-2-furoic acid derivatives often begins with the arylation of a furan ring, followed by various modifications to introduce diverse functional groups. A common initial step is the Meerwein arylation, which utilizes the copper-catalyzed decomposition of diazonium salts to attach a substituted phenyl group at the 5-position of the furan ring with high region-selectivity.[3][4] This core structure is then further functionalized.

G sub_aniline Substituted Anilines + Furoic Acid diazonium Diazonium Salts sub_aniline->diazonium NaNO₂, HCl furoic_acid_I 5-Substituted Phenyl -2-Furoic Acid (I) diazonium->furoic_acid_I Meerwein Arylation (Cu(II) catalyst) hydrazides_II Furoyl Hydrazides (II) furoic_acid_I->hydrazides_II Hydrazine Hydrate final_compounds Final Diacylhydrazide Derivatives (III) hydrazides_II->final_compounds Aliphatic Acid, Thionyl Chloride

Caption: General synthesis of 5-substituted-2-furoyl diacylhydrazide derivatives.[3]

Anticancer Activity Comparison

Derivatives of 5-(substituted)-2-furoic acid have demonstrated significant potential as anticancer agents. Their efficacy is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[5]

G seed Seed Cancer Cells in 96-well plate treat Add Test Compounds (Varying Concentrations) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (e.g., 4h) mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Standard workflow for an MTT-based cell viability assay.[5]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Derivatives

Compound IDSubstitution at 5-positionCancer Cell LineIC50 (µM)Reference
III-3-1 2'-Chlorophenyl (diacylhydrazide)HL-60 (Leukemia)21.6[3]
III-1-1 Phenyl (diacylhydrazide)HL-60 (Leukemia)25.3[3]
III-8-1 4'-Fluorophenyl (diacylhydrazide)HL-60 (Leukemia)25.9[3]
Doxorubicin (Standard Drug)HL-60 (Leukemia)35.6[3]
4e Bis-2(5H)-furanone derivativeC6 (Glioma)12.1[5]
10a Furo[3,2-b]indole derivativeA498 (Renal Cancer)Significant Activity[6]
14b (5-Nitrofuran-2-yl)allylidene-thioxo-thiazolidinoneMCF-7 (Breast Cancer)Potent Activity[7]

Studies on the mechanism of action for some derivatives, such as compound 4e , reveal that they can induce cell cycle arrest at the S-phase in cancer cells, indicating that DNA may be a potential target.[5]

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 Arrest Cell Cycle Arrest S->Arrest M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Compound Compound 4e Compound->S

References

Safety Operating Guide

Personal protective equipment for handling 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-(6-Chloronicotinoyl)-2-furoic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile or neoprene rubber gloves (minimum 14 mils thickness)[1] - Chemical safety goggles with side shields or a face shield[1] - Lab coat or chemical-resistant coveralls[1] - NIOSH-approved N95 or higher particulate respirator[2]
Dissolving and Solution Handling - Elbow-length PVC or nitrile rubber gloves[3] - Chemical safety goggles or a face shield[1] - Chemical-resistant apron over a lab coat[2][3]
Experimental Procedures - Chemical-resistant gloves (butyl rubber, neoprene, or PVC)[1] - Chemical safety goggles[1] - Lab coat or chemical-resistant suit[1]
Spill Cleanup - Chemical-resistant gloves, boots, and coveralls[4] - Full-face respirator with appropriate cartridges for organic vapors and particulates[4][5]
Waste Disposal - Heavy-duty, chemical-resistant gloves - Chemical safety goggles and a face shield - Chemical-resistant apron or coveralls

Safe Handling and Disposal Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6]

  • Before beginning work, inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.

2. Handling Procedures:

  • Weighing: To prevent inhalation of dust, weigh the solid compound in a fume hood or a ventilated balance enclosure. Use appropriate tools to handle the material and avoid creating dust.[6]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Use a magnetic stirrer to ensure thorough mixing.

  • Reactions: Conduct all reactions in a fume hood. Use appropriate glassware and ensure all connections are secure.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing the appropriate PPE for spill cleanup, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Wash out mouth with water and then drink plenty of water.[6] Seek medical attention.

5. Waste Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in clearly labeled, sealed, and appropriate containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[6]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 emergency1 Spill or Exposure Occurs handle3->emergency1 Potential clean2 Collect Hazardous Waste clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3 emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Report Incident emergency2->emergency3

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.